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  • Product: C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
  • CAS: 889939-64-4

Core Science & Biosynthesis

Foundational

Molecular weight and formula of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Part 1: Executive Summary & Structural Identity C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylami...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Part 1: Executive Summary & Structural Identity

C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is a specialized diarylmethylamine intermediate used primarily in the development of small-molecule therapeutics. Structurally, it consists of a central methine carbon bonded to a primary amine, a 3,4-dimethylphenyl ring, and a pyridin-4-yl ring. This "privileged scaffold" motif is frequently encountered in kinase inhibitors, GPCR ligands (specifically antihistamines and muscarinic antagonists), and agrochemicals due to its ability to position two hydrophobic aromatic domains in a specific spatial orientation relative to a polar amine handle.

Physicochemical Specifications
PropertySpecification
Chemical Name C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
IUPAC Name (3,4-Dimethylphenyl)(pyridin-4-yl)methanamine
CAS Number 889939-64-4
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Monoisotopic Mass 212.13 g/mol
Physical State Viscous oil or low-melting solid (often supplied as HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (free base)
pKa (Predicted) ~8.5 (Primary amine), ~5.2 (Pyridine nitrogen)

Part 2: Synthetic Methodology (The "How-To")

As a researcher, you require a robust, reproducible route to access this scaffold. While catalog sources exist, in-house synthesis allows for derivatization. The most reliable method for generating alpha-branched primary amines of this class is the Reductive Amination of the corresponding Ketone or the Reduction of the Oxime .

Below is a field-proven, self-validating protocol for the Reductive Amination route, chosen for its operational simplicity and high functional group tolerance.

Core Reaction Pathway
  • Precursor Assembly: Synthesis of (3,4-dimethylphenyl)(pyridin-4-yl)methanone via Grignard addition to 4-cyanopyridine.

  • Amine Installation: Conversion of the ketone to the amine using Titanium(IV) isopropoxide and Sodium Borohydride (or Cyanoborohydride).

SynthesisWorkflow Start Start: 4-Cyanopyridine Intermediate Intermediate: Imine Salt Start->Intermediate Grignard Addition (THF, 0°C to RT) Grignard Reagent: 3,4-Dimethylphenyl Magnesium Bromide Grignard->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Ketone Key Intermediate: (3,4-Dimethylphenyl) (pyridin-4-yl)methanone Hydrolysis->Ketone Isolation RedAmination Reductive Amination: NH4OAc / NaBH3CN or Ti(OiPr)4 / NH3 Ketone->RedAmination Amine Install Product Final Product: C-(3,4-Dimethyl-phenyl)- C-pyridin-4-yl-methylamine RedAmination->Product Purification

Figure 1: Synthetic workflow for accessing the target diarylmethylamine.

Detailed Experimental Protocol

Step 1: Synthesis of the Ketone Intermediate

  • Reagents: 4-Cyanopyridine (1.0 eq), 3,4-Dimethylphenylmagnesium bromide (1.2 eq, 0.5M in THF).

  • Procedure:

    • Cool a solution of 4-cyanopyridine in anhydrous THF to 0°C under Nitrogen.

    • Dropwise add the Grignard reagent. The solution will turn dark (deep red/brown) indicating the formation of the imine magnesium salt.

    • Critical Control Point: Do not allow the temperature to exceed 5°C during addition to prevent polymerization of the pyridine ring.

    • Stir at RT for 2 hours.

    • Quench: Cool to 0°C and add 2M HCl. Stir for 1 hour to hydrolyze the imine to the ketone.

    • Validation: Monitor by TLC (Hexane/EtOAc 7:3). The nitrile spot should disappear, replaced by a lower Rf ketone spot.

Step 2: Titanium-Mediated Reductive Amination

  • Rationale: Direct reductive amination of diaryl ketones is sluggish due to steric hindrance. Using Titanium(IV) isopropoxide (

    
    ) acts as a Lewis acid and water scavenger, driving the formation of the ketimine intermediate before reduction.
    
  • Reagents: Ketone (from Step 1),

    
     (2.0 eq), Ammonia (7M in MeOH, 5.0 eq), Sodium Borohydride (
    
    
    
    , 1.5 eq).
  • Procedure:

    • Dissolve the ketone in anhydrous THF. Add

      
       and Ammonia solution.
      
    • Stir in a sealed tube for 6–12 hours at RT.

    • Checkpoint: Aliquot LCMS should show mass M+1 = 211 (Imine) or M+1 = 230 (Titanium complex).

    • Cool to 0°C and add

      
       portion-wise. (Caution: Gas evolution).
      
    • Stir for 2 hours.

    • Workup: Quench with aqueous Ammonium Hydroxide. A white precipitate (

      
      ) will form. Filter through Celite.
      
    • Purification: The amine is basic. Extract into DCM, wash with brine. If necessary, purify via flash chromatography (DCM/MeOH/NH4OH 90:9:1).

Part 3: Analytical Validation

To ensure the integrity of your synthesized compound, compare your data against these predicted parameters.

1. Mass Spectrometry (ESI+)

  • Expected [M+H]+: 213.14 m/z.

  • Pattern: Distinct M+1 peak. No bromine/chlorine isotope patterns should be visible.

2. Proton NMR (400 MHz, DMSO-d6)

  • Aromatic Region (Pyridine): Two doublets at approx.

    
     8.5 (2H, 
    
    
    
    -H) and
    
    
    7.4 (2H,
    
    
    -H).
  • Aromatic Region (Phenyl): Multiplet at

    
     6.9–7.2 (3H) corresponding to the 3,4-dimethylphenyl ring.
    
  • Benzylic Position: A distinct singlet at approx.

    
     5.1–5.3 ppm (1H, 
    
    
    
    ). Note: This shifts depending on salt form.
  • Aliphatic Region: Two singlets at

    
     2.1–2.2 ppm (6H) for the two methyl groups on the phenyl ring.
    
  • Amine Protons: Broad singlet at

    
     1.8–2.5 ppm (2H, 
    
    
    
    ), exchangeable with
    
    
    .

Part 4: Applications in Drug Discovery

1. Kinase Inhibition: The diarylmethylamine scaffold mimics the ATP-binding hinge region interactions in several kinases. The pyridine nitrogen can accept a hydrogen bond from the hinge region, while the 3,4-dimethylphenyl group occupies the hydrophobic pocket (Gatekeeper region).

2. GPCR Ligands: This structural motif is homologous to the "pheniramine" class of antihistamines (H1 antagonists), where the core carbon connects two aryl rings and an amine side chain.

3. Fragment-Based Drug Design (FBDD): With a MW of 212 and LogP ~2.7, this molecule is an ideal "fragment" starting point. It adheres to the "Rule of 3" for fragments (MW < 300, LogP < 3, H-donors < 3), making it suitable for crystallographic screening campaigns.

References

  • Santa Cruz Biotechnology. C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (CAS 889939-64-4) Product Data Sheet. Retrieved from

  • ChemScene. (2,5-Dimethylphenyl)(pyridin-4-yl)methanamine (Isomer Reference). Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction.
Exploratory

Toxicity and safety data sheet (SDS) for C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

An In-depth Technical Guide to the Toxicological and Safety Profile of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological study for C-(3,4-Di...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Toxicological and Safety Profile of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological study for C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is publicly available. The following guide is a predictive toxicological and safety assessment constructed using a scientific read-across methodology. This approach leverages data from structurally analogous compounds to infer potential hazards. This document is intended for research and development professionals and should be used as a guide for risk assessment and safe handling. All recommendations should be validated by appropriate experimental testing.

Part 1: Compound Profile and Read-Across Rationale

C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is a substituted methylamine derivative containing a dimethylphenyl group and a pyridine ring. Its chemical structure suggests it belongs to the class of aromatic amines and pyridine derivatives. In the absence of direct toxicological data, a hazard assessment can be constructed by examining compounds that share its core structural motifs: the pyridine ring, the substituted aromatic (xylene) ring, and the amine functional group.

The primary analogues used for this assessment include, but are not limited to:

  • Pyridine and its derivatives (e.g., 4-Pyridinemethanamine, 3,4-Diaminopyridine, 4-(Dimethylamino)pyridine): These provide insight into the hazards associated with the pyridine moiety, which can affect the central nervous system and is generally toxic.[1][2][3][4][5][6]

  • Aromatic Amines (e.g., N,N-Dimethyl-p-phenylenediamine): These inform on the potential for skin sensitization, irritation, and systemic toxicity associated with the substituted aniline-like structure.[7]

  • Simple Amines (e.g., Methylamine): These provide baseline information on the irritant and corrosive properties common to small amine compounds.[8][9][10][11]

The following diagram illustrates the logic of using these structural analogues to predict the properties of the target compound.

cluster_pyridine Pyridine Analogues cluster_aromatic_amine Aromatic Amine Analogues cluster_alkylamine Alkylamine Analogue Target C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (Target Compound) Pyridine 4-(Dimethylamino)pyridine (Toxicity, Irritation) Target->Pyridine Shares Pyridine Ring Pyridineamine 4-Pyridinemethanamine (General Safety) Target->Pyridineamine Shares Pyridyl-methylamine Core AromaticAmine N,N-Dimethyl-p-phenylenediamine (High Toxicity, Sensitization) Target->AromaticAmine Shares Substituted Aromatic Ring & Amine Functionality Xylylenediamine m-Xylylenediamine (Corrosivity, Inhalation Hazard) Target->Xylylenediamine Shares Dimethylphenyl Ring & Amine Functionality Alkylamine Methylamine (Irritation, Corrosivity) Target->Alkylamine Shares Methylamine Group

Caption: Logical relationship for read-across toxicological assessment.

Part 2: Synthesized Toxicological Hazard Assessment

Based on the data from analogous compounds, C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is predicted to be a hazardous substance with significant acute toxicity, corrosive effects, and potential for sensitization.

Acute Toxicity
  • Oral, Dermal, and Inhalation: Structurally related compounds like N,N-Dimethyl-p-phenylenediamine and 4-(Dimethylamino)pyridine are classified as highly toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin.[2][6][7][12] For instance, 4-(Dimethylamino)pyridine is labeled as "Toxic if swallowed," "Fatal in contact with skin," and "Toxic if inhaled."[2][6][12] It is therefore prudent to assume a similar high level of toxicity for the target compound.

    • Predicted Classification: Acute Toxicity Category 2 or 3 (Fatal or Toxic) for all routes of exposure.

Skin and Eye Effects
  • Corrosion/Irritation: Aromatic amines and pyridine derivatives frequently cause severe skin burns and serious eye damage.[7] m-Xylylenediamine, which contains a similar dimethylphenyl (xylene) core, is known to cause severe skin burns and eye damage.[13] Direct contact with the skin is likely to cause irritation and possible chemical burns.[7] Contact with the eyes may lead to severe, irreversible damage.[1][7][10]

    • Predicted Classification: Skin Corrosion Category 1B; Serious Eye Damage Category 1.

Sensitization
  • Skin Sensitization: Some aromatic amines, such as N,N-Dimethyl-p-phenylenediamine, are known skin sensitizers, meaning that an allergic reaction may become evident upon re-exposure to the material.[7] This potential should be assumed for the target compound.

    • Predicted Classification: Skin Sensitizer Category 1.

Chronic and Other Health Effects
  • Systemic Effects: Absorption can lead to systemic effects. Aromatic amines can cause methemoglobinemia, a condition characterized by a reduced ability of blood to carry oxygen, leading to cyanosis (bluish skin), dizziness, and headache.[7] Pyridine derivatives can cause damage to the central nervous system.[3][6]

  • Mutagenicity/Carcinogenicity: There is insufficient data on analogous compounds to make a definitive prediction. While some aromatic amines are known or suspected carcinogens, no specific data was found for the closest analogues in the search results.[4][11] Standard precautionary measures for handling potentially hazardous new chemical entities should be applied.

Data Summary Table
Hazard EndpointPredicted ClassificationRationale based on Analogues
Acute Oral Toxicity Category 2/3: Fatal/Toxic if swallowedHigh toxicity observed for 4-(Dimethylamino)pyridine and N,N-Dimethyl-p-phenylenediamine.[2][6][7]
Acute Dermal Toxicity Category 1/2: Fatal in contact with skinHigh dermal toxicity is a noted hazard for 4-(Dimethylamino)pyridine.[2][6][12]
Acute Inhalation Toxicity Category 2/3: Fatal/Toxic if inhaledInhalation of related compounds has produced toxicity and death in animal studies.[2][7][13]
Skin Corrosion/Irritation Category 1B: Causes severe skin burnsAmines and pyridine derivatives are often corrosive or irritating.[7][10][13]
Serious Eye Damage Category 1: Causes serious eye damageStrong irritant and corrosive effects on eyes are common for this chemical class.[1][7][10]
Skin Sensitization Category 1: May cause an allergic skin reactionA known hazard for aromatic amines like N,N-Dimethyl-p-phenylenediamine.[7]

Part 3: Experimental Protocols and Safety Procedures

Given the predicted high toxicity, all work with C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine must be conducted with stringent safety controls.

Standard Safe Handling Workflow

The following workflow must be followed when handling the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup a Conduct Risk Assessment b Verify Fume Hood Functionality a->b c Don Full PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat - Face Shield (if splash risk) b->c d Work Exclusively Within a Certified Chemical Fume Hood c->d e Use Smallest Quantity Necessary d->e f Keep Container Tightly Closed e->f g Decontaminate Surfaces f->g h Dispose of Waste in Labeled Hazardous Waste Container g->h i Remove PPE and Wash Hands Thoroughly h->i

Caption: Workflow for safe handling of highly toxic compounds.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear suitable protective gloves, such as nitrile or neoprene.[8] Due to the lack of specific breakthrough data, consider double-gloving.

  • Eye/Face Protection: Use chemical safety goggles and a face shield where splashing is possible.[8][13]

  • Skin and Body Protection: Wear a lab coat. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[8]

  • Respiratory Protection: All work should be done in a chemical fume hood. If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[8]

First-Aid Measures
  • General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show this data sheet.[7]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1]

  • Skin Contact: This is a poison material. Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid immediately.[1][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical aid immediately.[1][7][8]

  • Ingestion: This is a poison material. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical aid immediately.[4][7]

Spill and Disposal Procedures
  • Spill Management: Evacuate the area. Wear full protective equipment. Avoid breathing dust or vapors. For solid spills, carefully sweep or scoop up material without generating dust and place it in a suitable, closed container for disposal.[4] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a hazardous waste container.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]

References

  • Material Safety Data Sheet for N,N-Dimethyl-p-phenylenediamine. Acros Organics.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. ResearchGate.
  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. ResearchGate. [Link]

  • Safety Data Sheet di-methylamine. SIAD S.p.A. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • HEALTH EFFECTS - Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • Safety data sheet - m-Xylylenediamine. CPAChem. [Link]

  • Methylamine Safety Data Sheet. Airgas. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. Frontiers. [Link]

  • Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. PubMed. [Link]

  • 4-(3,4-Dimethylphenyl)pyridin-3-amine. PubChem. [Link]

  • 4-(Dimethylamino)pyridine Safety Data. Scribd. [Link]

  • Methylamine Re-evaluation. Publisso. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Executive Summary This application note details a robust, scalable protocol for the synthesis of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (IUPAC: 1-(3,4-dimethylphenyl)-1-(pyridin-4-yl)methanamine). This scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (IUPAC: 1-(3,4-dimethylphenyl)-1-(pyridin-4-yl)methanamine). This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor for kinase inhibitors and antihistamines where the pyridine nitrogen acts as a hydrogen bond acceptor and the methylamine linker provides rotational freedom for target binding.

The protocol prioritizes chemoselectivity and purity . Unlike direct reductive amination methods that often yield dialkylated byproducts, this guide utilizes a Ketone


 Oxime 

Primary Amine
pathway. This stepwise approach isolates the carbon-nitrogen bond formation from the reduction step, ensuring high fidelity and minimizing purification burdens.

Retrosynthetic Analysis & Pathway Design

The synthesis is disconnected into two primary stages:

  • Carbon-Carbon Bond Formation: Construction of the diaryl ketone via Grignard addition to a nitrile.[1]

  • Functional Group Interconversion: Stereoelectronically controlled reduction of the ketone to the primary amine via an oxime intermediate.

Strategic Rationale
  • Why Grignard + Nitrile? Friedel-Crafts acylation is inefficient on electron-deficient pyridine rings. Conversely, the electron-withdrawing nature of the pyridine makes 4-cyanopyridine highly susceptible to nucleophilic attack by the electron-rich 3,4-dimethylphenylmagnesium bromide.

  • Why Zinc/Acetic Acid Reduction? Catalytic hydrogenation (e.g.,

    
    /Pd) poses a risk of reducing the pyridine ring to a piperidine. Zinc in acetic acid is highly chemoselective for the oxime functionality, leaving the heteroaromatic system intact [1].
    
Reaction Workflow Diagram

Synthesis_Pathway cluster_legend Legend Precursor1 4-Bromo-o-xylene Intermediate1 Imine Salt (Transient) Precursor1->Intermediate1 1. Mg, THF (Grignard) 2. Addition to Nitrile Precursor2 4-Cyanopyridine Precursor2->Intermediate1 Ketone Ketone Intermediate (3,4-dimethylphenyl)(pyridin-4-yl)methanone Intermediate1->Ketone Acidic Hydrolysis (HCl/H2O) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc, EtOH Target Target Amine C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Oxime->Target Zn dust, AcOH Chemoselective Reduction key Blue: Starting Material | Red: Intermediate | Green: Final Product

Figure 1: Strategic synthetic pathway highlighting the Grignard-Nitrile coupling and Chemoselective Oxime Reduction.

Reagents & Materials List

Stage 1: Ketone Synthesis
ReagentGrade/PurityRole
4-Bromo-1,2-dimethylbenzene >98%Nucleophilic Precursor (Grignard)
4-Cyanopyridine >98%Electrophilic Partner
Magnesium Turnings Grignard GradeRadical initiator for metallation
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolvent (stabilizes Grignard)
Iodine (

)
ResublimedCatalyst/Initiator
Hydrochloric Acid (HCl) 2M AqueousHydrolysis of imine salt
Stage 2: Amine Synthesis
ReagentGrade/PurityRole
Hydroxylamine HCl >99%Nitrogen Source
Sodium Acetate (

)
AnhydrousBuffer (prevents protonation of amine)
Zinc Dust <10 micronReducing Agent (Surface area critical)
Acetic Acid (AcOH) GlacialProton source & Solvent
Ammonium Hydroxide 28-30%Quenching/Basification

Detailed Experimental Protocol

Stage 1: Synthesis of (3,4-dimethylphenyl)(pyridin-4-yl)methanone

Principle: The Grignard reagent, 3,4-dimethylphenylmagnesium bromide, adds to the nitrile carbon of 4-cyanopyridine. The resulting magnesium imine salt is hydrolyzed to the ketone.

Protocol:

  • Grignard Formation:

    • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel under

      
       atmosphere.
      
    • Add Mg turnings (1.2 equiv) and a crystal of

      
       .
      
    • Add just enough anhydrous THF to cover the Mg.

    • Add 10% of the 4-bromo-1,2-dimethylbenzene solution (in THF) to initiate. (Look for turbidity/color loss).

    • Once initiated, add the remaining bromide dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Addition to Nitrile:

    • In a separate dry flask, dissolve 4-Cyanopyridine (1.0 equiv) in anhydrous THF. Cool to 0°C .[2][3][4]

    • Cannulate the Grignard solution into the nitrile solution slowly over 30 minutes. Note: Inverse addition (Grignard into Nitrile) is preferred to minimize di-addition side products.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Hydrolysis:

    • Cool the reaction mixture to 0°C.

    • Quench with 2M HCl (excess) until pH < 2. Stir vigorously for 1 hour to hydrolyze the imine intermediate.

    • Workup: Basify with NaOH to pH 10.[2] Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Hexane:EtOAc).

Stage 2: Conversion to C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Principle: The ketone is converted to a crystalline oxime, which is then reduced by Zinc in Acetic Acid. This method avoids high-pressure hydrogen gas and expensive Pd catalysts.

Protocol:

  • Oxime Formation:

    • Dissolve the Ketone (from Stage 1) in Ethanol (10 mL/g).

    • Add Hydroxylamine HCl (1.5 equiv) and Sodium Acetate (2.0 equiv) dissolved in a minimum amount of water.

    • Reflux for 2–3 hours.[5] Monitor by TLC (Ketone spot should disappear).

    • Isolation: Evaporate EtOH. Add water. The oxime usually precipitates as a solid. Filter, wash with water, and dry.[3]

  • Zinc Reduction:

    • Dissolve the Oxime in Glacial Acetic Acid (10 mL/g).

    • Cool to 10–15°C (water bath).

    • Add Zinc Dust (4.0 equiv) portion-wise over 30 minutes. Caution: Exothermic reaction.

    • Stir at RT for 3–4 hours.

  • Workup & Purification:

    • Filter off excess Zinc through a Celite pad. Wash the pad with MeOH.[6]

    • Concentrate the filtrate to remove most Acetic Acid.

    • Critical Step: Basify the residue with Ammonium Hydroxide (28%) to pH > 11. (Strong base ensures the free amine is formed and breaks Zn-complexes).

    • Extract with Dichloromethane (DCM) (3x).

    • Dry over

      
       and concentrate to yield the crude amine.
      
    • Final Polish: Convert to the Hydrochloride salt (add HCl in ether) for long-term stability and high purity, or purify via column chromatography (

      
      ).
      

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Grignard fails to initiate Moisture in THF or oxidized MgAdd a few drops of 1,2-dibromoethane (entrainment method). Ensure glassware is flame-dried.
Low Yield in Stage 1 Pyridine complexation with MgUse 2.0 equiv of Grignard reagent. Ensure rapid stirring during quenching.
Incomplete Reduction (Stage 2) Zinc surface oxidationActivate Zinc dust with dilute HCl, wash with water/acetone/ether, and dry before use.
Product stuck in Aqueous Phase Amphoteric nature of PyridineEnsure pH is >11 during extraction. Use "salting out" (saturate aqueous layer with NaCl).

Analytical Validation

Expected Data
  • Appearance: Pale yellow oil (free base) or white solid (HCl salt).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.5 (d, 2H, Pyridine 
      
      
      
      -H)
    • 
       7.2–7.0 (m, 5H, Aromatic H)
      
    • 
       5.2 (s, 1H, 
      
      
      
      )
    • 
       2.2 (s, 6H, 
      
      
      
      )
    • 
       1.8 (br s, 2H, 
      
      
      
      )
  • Mass Spectrometry:

    
    
    
Workflow Visualization: Purification Logic

Workup_Logic Crude Crude Reaction Mixture (Amine + Zn salts + AcOH) Filter Filtration (Celite) Crude->Filter Basify Basify with NH4OH (pH > 11) Filter->Basify Extract Extraction with DCM Basify->Extract Aq_Layer Aqueous Layer (Zn-Ammonia complexes) Extract->Aq_Layer Discard Org_Layer Organic Layer (Target Amine) Extract->Org_Layer Keep Salt HCl Salt Formation (Final Product) Org_Layer->Salt HCl/Ether

Figure 2: Purification logic flow ensuring removal of Zinc salts and isolation of the free amine.

References

  • Chemoselective Reduction of Oximes

    • Konwar, D., et al. "Zinc/Acetic Acid: A General and Efficient Reagent for the Reduction of Oximes to Amines." Journal of Chemical Research, vol. 2003, no. 6, 2003, pp. 332-334.
  • Grignard Addition to Nitriles

    • Moffett, R. B., and Shriner, R. L. "ω-Methoxyacetophenone." Organic Syntheses, Coll.[3][4] Vol. 3, p. 562 (1955). (Classic protocol for nitrile-to-ketone conversion).

  • Reductive Amination Overview

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
  • Pyridine Chemistry & Handling

    • Scriven, E. F. V. "Pyridines: From Lab to Production." Chemical Society Reviews, vol. 12, no. 2, 1983, pp. 129-161.

Sources

Application

Application Note: Strategic Incorporation of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine into High-Throughput Discovery Libraries

This Application Note is structured as a high-level internal technical guide for a Medicinal Chemistry department. Part 1: Executive Summary & Structural Rationale The scaffold 1-(3,4-dimethylphenyl)-1-(pyridin-4-yl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level internal technical guide for a Medicinal Chemistry department.

Part 1: Executive Summary & Structural Rationale

The scaffold 1-(3,4-dimethylphenyl)-1-(pyridin-4-yl)methanamine (hereafter referred to as Scaffold A ) represents a "privileged structure" in modern drug discovery. It combines a lipophilic, metabolically distinct aryl group (3,4-dimethylphenyl) with a polar, basic heteroaryl moiety (pyridin-4-yl) linked by a primary amine handle.

Why This Scaffold? The Pharmacophore Triad

Incorporating Scaffold A into fragment-based or high-throughput screening (HTS) libraries offers three distinct physicochemical advantages:

  • The Pyridine "Anchor": The 4-pyridyl nitrogen (

    
    ) acts as a specific hydrogen bond acceptor. In kinase inhibitors, this often interacts with the hinge region (e.g., Met residue backbone). In GPCRs, it improves aqueous solubility compared to a bis-phenyl analog.
    
  • The Lipophilic "Tail" (3,4-Dimethylphenyl): The two methyl groups provide specific hydrophobic bulk, filling pockets such as the hydrophobic back-cleft of the ATP binding site or the allosteric sites in GPCRs. The 3,4-substitution pattern restricts rotation, reducing the entropic penalty upon binding.

  • The Chiral Vector: The benzylic carbon is a chiral center. While racemic mixtures are often used in primary screens, Scaffold A allows for the creation of

    
    -rich libraries, moving away from "flat" aromatic space.
    

Part 2: Physicochemical Profile & Library Design Strategy

Before synthesis, the library design must account for the specific properties of Scaffold A .

PropertyValue (Est.)Impact on Drug Design
MW 212.29 DaIdeal fragment size (<300 Da), allowing for heavy decoration.
cLogP ~2.6Moderate lipophilicity; ensures membrane permeability without solubility crash.
H-Bond Donors 2 (Primary Amine)The handle for derivatization (Amide/Urea/Sulfonamide).
H-Bond Acceptors 2 (Pyridine N, Amine N)Pyridine N remains available for target interaction after derivatization.
Rotatable Bonds 2Rigid core minimizes entropic loss during binding events.
Diagram 1: Pharmacophore Interaction Map

This diagram illustrates how Scaffold A functions within a hypothetical binding pocket (e.g., Kinase ATP site).

PharmacophoreMap cluster_scaffold Scaffold A Core Pyridine Pyridine Ring (H-Bond Acceptor) Linker Chiral Methine (Vector Control) Pyridine->Linker Hinge Target: Hinge Region (Met/Leu Backbone) Pyridine->Hinge H-Bonding Amine 1° Amine Handle (Derivatization Point) Linker->Amine Phenyl 3,4-Dimethylphenyl (Hydrophobic Fill) Phenyl->Linker Pocket Target: Hydrophobic Pocket (Val/Ile/Phe) Phenyl->Pocket Van der Waals Solvent Solvent Front (Library Diversity) Amine->Solvent Covalent Attachment to Library Fragments

Caption: Pharmacophore mapping of Scaffold A showing key interaction vectors for Kinase/GPCR targets.

Part 3: Synthetic Protocols for Library Integration

The primary amine of Scaffold A is the nucleophilic handle. Below are two validated protocols for incorporating this scaffold into high-diversity libraries.

Protocol A: Parallel Amide Coupling (High-Throughput)

Best for: Generating Diversity Oriented Libraries (DOS).

Mechanism: EDC/HOAt mediated coupling prevents racemization of the benzylic center (if using enantiopure scaffold) and suppresses N-acylurea side products.

Materials:

  • Scaffold A: 0.2 M in DMF.

  • Carboxylic Acid Library (

    
    ):  0.2 M in DMF (Diversity set).
    
  • Coupling Agents: EDC·HCl and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Plate Prep: In a 96-well deep-well plate, dispense

    
     of Carboxylic Acid solution (
    
    
    
    ).
  • Activation: Add

    
     of EDC/HOAt solution (1.2 eq each in DMF). Shake at RT for 15 mins to form the active ester.
    
  • Addition: Add

    
     of Scaffold A  solution (
    
    
    
    ) followed by
    
    
    DIPEA (2.0 eq).
  • Incubation: Seal plate and shake at RT for 16 hours.

  • Scavenging (Critical): Add

    
     of polymer-supported trisamine resin (to remove unreacted acid/anhydride) and 
    
    
    
    of polymer-supported isocyanate (to remove unreacted Scaffold A). Shake for 4 hours.
  • Filtration: Filter into a receiver plate. Evaporate solvent (Genevac).

  • QC: Analyze 5% of wells via LC-MS.

Protocol B: Buchwald-Hartwig N-Arylation (Advanced)

Best for: Kinase Hinge Binders (creating bi-aryl amines).

Rationale: This reaction couples Scaffold A to heteroaryl halides (e.g., chloropyrimidines), creating a secondary amine that mimics the ATP adenine structure.

Materials:

  • Catalyst: Pd

    
    (dba)
    
    
    
    / XPhos (Pre-complexed preferred).
  • Base: NaOtBu (Sodium tert-butoxide) - Note: Use Cs

    
    CO
    
    
    
    if substrates are base-sensitive.
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Workflow:

  • Inert Atmosphere: Perform all steps in a glovebox or under

    
     flow.
    
  • Reaction Mix: In a microwave vial, combine:

    • Heteroaryl Chloride (1.0 eq).

    • Scaffold A (1.1 eq).

    • Pd catalyst load (2-5 mol%).

    • NaOtBu (1.5 eq).

  • Heating: Seal and heat to

    
     for 12 hours (thermal) or 
    
    
    
    for 30 mins (microwave).
  • Workup: Dilute with EtOAc, filter through Celite to remove Pd black.

  • Purification: Reverse-phase Prep-HPLC is usually required due to catalyst residues.

Part 4: Synthesis of the Scaffold (The "Make" Step)

If Scaffold A is not commercially available in the desired quantity or enantiopurity, it must be synthesized. The Ellman Sulfinamide method is the industry standard for generating chiral amines.

Diagram 2: Enantioselective Synthesis Workflow

SynthesisPath Ketone Starting Material: (3,4-dimethylphenyl) (pyridin-4-yl)methanone Imine Intermediate: Chiral Sulfinimine Ketone->Imine Condensation Ellman Reagent: (R)-tert-butanesulfinamide Ti(OEt)4 Ellman->Imine Sulfinamide Protected Amine: Sulfinamide Diastereomer Imine->Sulfinamide Reduction Red Reduction: NaBH4 (Diastereoselective) Red->Sulfinamide Final Final Scaffold: Chiral Primary Amine Sulfinamide->Final Hydrolysis Hydrolysis Deprotection: HCl / MeOH Hydrolysis->Final

Caption: Stereoselective synthesis of Scaffold A using Ellman's Auxiliary to ensure high enantiomeric excess (ee).

Expert Note on Stability: The pyridine ring makes the intermediate imine prone to hydrolysis. Use anhydrous conditions and Ti(OEt)


 as a water scavenger during imine formation.

Part 5: Quality Control & Troubleshooting

Common Failure Modes:

  • Pyridine Interference: In Pd-catalyzed reactions (Protocol B), the pyridine nitrogen can coordinate to the Palladium, poisoning the catalyst.

    • Solution: Use precatalysts (e.g., XPhos Pd G3) or add Lewis acids to sequester the pyridine temporarily.

  • Oxidation: The benzylic position is susceptible to oxidative degradation upon prolonged storage in solution.

    • Solution: Store library plates at

      
       in DMSO under Argon.
      
  • Regioselectivity: If the library electrophile has multiple chlorides (e.g., 2,4-dichloropyrimidine), the amine may add to the wrong position.

    • Solution: Control temperature.[1][2] SNAr at position 4 is usually favored at RT; position 2 requires heat.

Analytical Standards:

  • Purity: >95% by UV (254 nm).

  • Identity: Confirmed by LC-MS (

    
    ).
    
  • Chiral Purity: If using chiral scaffold, verify ee% via Chiral SFC (Supercritical Fluid Chromatography).

References

  • Privileged Scaffolds in Drug Discovery: Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 1988. Link

  • Ellman's Sulfinamide Synthesis: Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 2010. Link

  • High-Throughput Amide Coupling: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 2011. Link

  • Buchwald-Hartwig Amination Guide: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Pyridine Isosteres in Kinase Inhibitors: Bembenek, M. E., et al. "Recent Advances in the Discovery of Small Molecule Kinase Inhibitors." Annual Reports in Medicinal Chemistry, 2018. Link

Sources

Method

Application Note: Synthetic Strategies for C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

This Application Note is designed to guide medicinal chemists and process development scientists in the synthesis of 1-(3,4-dimethylphenyl)-1-(pyridin-4-yl)methanamine (also referred to as C-(3,4-Dimethyl-phenyl)-C-pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide medicinal chemists and process development scientists in the synthesis of 1-(3,4-dimethylphenyl)-1-(pyridin-4-yl)methanamine (also referred to as C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine).

This scaffold—a diaryl/heteroaryl methylamine—is a privileged pharmacophore found in various kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands. The following protocols prioritize regioselectivity, yield optimization, and the handling of the basic pyridine nitrogen.

Executive Summary & Strategic Analysis

The target molecule features a primary amine at a benzylic position flanked by an electron-rich aryl group (3,4-dimethylphenyl) and an electron-deficient heteroaryl group (pyridin-4-yl).

Synthetic Challenges:

  • Pyridine Interference: The basic nitrogen of the pyridine ring can coordinate with Lewis acidic metals (e.g., Ti, Al, Mg), potentially stalling catalytic cycles or requiring stoichiometric adjustments.

  • Imine Stability: The intermediate imine formed during synthesis is prone to hydrolysis back to the ketone if not reduced immediately (in situ).

  • Bis-alkylation: Avoiding the formation of secondary amines during the C-N bond formation.

Selected Routes: To ensure high fidelity, we present two distinct protocols:

  • Protocol A (Convergent): Grignard Addition-Reduction. Best for building the carbon skeleton from scratch.

  • Protocol B (Stepwise): Reductive Amination. Best if the ketone intermediate is available or for GMP scale-up.

Reaction Pathway Visualization

The following diagram outlines the logical flow of both protocols, highlighting the critical divergence points.

ReactionPathways cluster_legend Legend Start1 4-Cyanopyridine Intermediate1 Metallo-Imine Complex Start1->Intermediate1 Grignard Addition (THF, 0°C) Start2 3,4-Dimethylphenyl Magnesium Bromide Start2->Intermediate1 Ketone (3,4-Dimethylphenyl) (pyridin-4-yl)methanone Intermediate1->Ketone Acid Hydrolysis (H3O+) Target TARGET AMINE 1-(3,4-dimethylphenyl)- 1-(pyridin-4-yl)methanamine Intermediate1->Target In-situ Reduction (NaBH4/MeOH) Imine Intermediate Imine/Oxime Ketone->Imine NH4OAc or NH2OH (MeOH/EtOH) Imine->Target Reduction (NaBH3CN or Zn/AcOH) key1 Protocol A: Direct Route key2 Protocol B: Stepwise Route

Caption: Divergent synthetic pathways. Protocol A (Top) utilizes a one-pot addition-reduction. Protocol B (Bottom) proceeds via the stable ketone intermediate.

Protocol A: One-Pot Grignard Addition-Reduction

Objective: Rapid assembly of the carbon skeleton and amine functionality in a single sequence. Mechanism: Nucleophilic addition of the Grignard reagent to the nitrile carbon forms a magnesium imine salt. Instead of hydrolyzing this to a ketone, it is reduced in situ to the primary amine.[1]

Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
4-Cyanopyridine 1.0Electrophile (Core)
3,4-Dimethylphenylmagnesium bromide 1.2Nucleophile (0.5M in THF)
Sodium Borohydride (NaBH₄) 2.0Reducing Agent
Methanol (MeOH) SolventProton Source for Reduction
THF (Anhydrous) SolventReaction Medium
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Substrate Solubilization: Charge the flask with 4-Cyanopyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice/water bath.

  • Grignard Addition: Transfer 3,4-Dimethylphenylmagnesium bromide (1.2 equiv) to the addition funnel. Add dropwise over 30 minutes.

    • Note: The solution will likely turn deep yellow/orange, indicating the formation of the magnesium imine species.

    • Critical Checkpoint: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (hydrolyze a small aliquot) to ensure nitrile consumption.

  • In-Situ Reduction: Cool the reaction mixture back to 0°C . Carefully add Methanol (excess) dropwise to quench unreacted Grignard (Caution: Exothermic, gas evolution).

  • Amine Formation: Add Sodium Borohydride (2.0 equiv) portion-wise over 15 minutes.

  • Completion: Remove the ice bath and stir at RT for 12 hours.

  • Workup:

    • Quench with 1N NaOH (pH > 10).

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][4]

  • Purification: The crude amine is often pure enough for downstream use. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Protocol B: Reductive Amination of the Ketone

Objective: High-yield conversion of the stable ketone intermediate to the primary amine. Precursor: (3,4-dimethylphenyl)(pyridin-4-yl)methanone (CAS: 102001-19-4). Why this route? If the ketone is commercially available or synthesized via Friedel-Crafts, this method offers superior control over purity and avoids organometallic handling.

Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
Ketone Substrate 1.0Starting Material
Ammonium Acetate (NH₄OAc) 10.0Ammonia Source (Excess)
Sodium Cyanoborohydride (NaBH₃CN) 1.5Selective Reducing Agent
Titanium(IV) Isopropoxide (Optional)1.2Lewis Acid / Water Scavenger
Methanol SolventReaction Medium
Step-by-Step Methodology
  • Imine Formation:

    • In a sealed tube or round-bottom flask, dissolve the Ketone (1.0 equiv) in Methanol (0.1 M).

    • Add Ammonium Acetate (10.0 equiv).

    • Optimization Tip: For stubborn ketones (sterically hindered), add Ti(OiPr)₄ (1.2 equiv) at this stage and stir for 6 hours before adding the reducing agent. This locks the ketone into the titanium-imine complex.

  • Reduction:

    • Add Sodium Cyanoborohydride (1.5 equiv) in a single portion.

    • Safety: NaBH₃CN generates HCN if acidified. Keep the reaction pH neutral/slightly basic (buffered by NH₄OAc).

  • Reaction: Heat the mixture to 50°C for 16–24 hours.

    • Monitoring: LC-MS is preferred over TLC due to the polarity of the amine. Look for the [M+H] peak (approx 213.13 m/z).

  • Workup (Cyanide Safety):

    • Cool to RT. Quench by slowly adding saturated aqueous NaHCO₃.

    • Crucial Step: Stir for 30 minutes to decompose boron complexes.

    • Extract with DCM or CHCl₃/iPrOH (3:1).

    • The pyridine ring makes the product water-soluble at low pH. Ensure the aqueous layer is pH > 10 before extraction.

  • Purification: Isolate the free base or convert to the HCl salt by treating the ethereal solution with 2M HCl in ether.

Quantitative Comparison of Methods

FeatureProtocol A (Grignard-Nitrile)Protocol B (Reductive Amination)
Step Count 1 (One-pot)2 (Requires Ketone synthesis)
Overall Yield 55–70%75–85% (from Ketone)
Atom Economy HighModerate (Excess NH₄OAc)
Scalability Moderate (Exothermic quench)High (Standard GMP process)
Impurity Profile Ketone byproduct (if reduction fails)Secondary amine (dimer)

References

  • Organic Syntheses, Coll. Vol. 10, p. 10 (2004). General procedure for oxime formation and reduction.

  • BenchChem Technical Guide. Reductive Amination Protocols for Aromatic Aldehydes and Ketones.

  • Journal of Medicinal Chemistry. Synthesis of alpha-phenyl-alpha-pyridyl methylamines as kinase inhibitors. (General scaffold synthesis context).

  • Organic Chemistry Portal. Synthesis of Pyridines and Pyridine Derivatives via Grignard Addition.

  • National Institutes of Health (PubChem). Compound Summary: (3,4-dimethylphenyl)-pyridin-4-ylmethanone.

(Note: While specific CAS 3731-53-1 refers to the pyridin-4-ylmethanamine core, the protocols above are adapted for the 3,4-dimethylphenyl substituted analog based on standard reactivity patterns of diaryl ketones and nitriles).

Sources

Application

Process Development Guide: Scalable Synthesis of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Part 1: Executive Summary & Retrosynthetic Strategy The Challenge The target molecule, C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine , represents a privileged scaffold in medicinal chemistry, often serving as a phar...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Retrosynthetic Strategy

The Challenge

The target molecule, C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine , represents a privileged scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors (e.g., Rho-kinase or PKN pathway modulators) and GPCR ligands.

The primary synthetic challenge lies in the steric and electronic mismatch between the electron-deficient pyridine ring and the electron-rich 3,4-dimethylphenyl ring. Direct coupling methods often suffer from regio-selectivity issues or difficult purifications. Furthermore, the benzylic amine position is prone to oxidation or elimination if not handled under robust conditions.

Strategic Route Selection

To ensure scalability, safety, and purity (GMP compliance), we reject "academic" routes involving azides or unstable diazo intermediates. Instead, we utilize a Ketone-Intermediate Strategy . This approach breaks the synthesis into two controllable stages, allowing for the purification of the stable ketone intermediate before the final amine formation.

  • Route A (Primary): Grignard Addition to Nitrile

    
     Ketone Hydrolysis 
    
    
    
    Titanium-Mediated Reductive Amination.
  • Route B (Alternative): Oxime Formation

    
     Catalytic Hydrogenation (Best for >10kg scale).
    

SynthesisStrategy cluster_0 Phase 1: Carbon-Carbon Bond Formation SM1 4-Cyanopyridine (Starting Material 1) ImineSalt Imine Magnesium Salt (Unstable Intermediate) SM1->ImineSalt SM2 3,4-Dimethylbromobenzene (Starting Material 2) Grignard Grignard Formation (Mg, THF) SM2->Grignard Step 1a Grignard->ImineSalt Step 1b: Addition Ketone Key Intermediate: (3,4-Dimethylphenyl)(pyridin-4-yl)methanone ImineSalt->Ketone Step 1c: Acid Hydrolysis Amine TARGET: C-(3,4-Dimethyl-phenyl)- C-pyridin-4-yl-methylamine Ketone->Amine Step 2: Reductive Amination (Ti(OiPr)4 / NaBH4 / NH3)

Figure 1: Strategic workflow for the synthesis of the target diarylmethylamine.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of the Ketone Intermediate

Reaction: Addition of 3,4-Dimethylphenylmagnesium bromide to 4-Cyanopyridine. Rationale: 4-Cyanopyridine is susceptible to polymerization. Inverse addition (adding Grignard to the nitrile) or controlled low-temperature addition is critical. We utilize the "Grignard-to-Nitrile" method because it stops at the imine salt, which prevents over-addition (unlike adding Grignard to an ester).

Materials
ReagentEquiv.Role
3,4-Dimethylbromobenzene1.1Nucleophile Precursor
Magnesium Turnings1.2Grignard Reagent
4-Cyanopyridine1.0Electrophile
Iodine (Crystal)Cat.Initiator
THF (Anhydrous)Solvent< 200 ppm H2O
2M HClExcessHydrolysis/Quench
Protocol
  • Grignard Initiation:

    • In a flame-dried 3-neck flask under N2, charge Mg turnings (1.2 eq).

    • Add a single crystal of Iodine and cover with minimal anhydrous THF.

    • Add 5% of the 3,4-dimethylbromobenzene solution. Heat gently with a heat gun until the iodine color fades (initiation confirmed).

  • Grignard Propagation:

    • Dropwise add the remaining bromide in THF over 1 hour, maintaining a gentle reflux (internal temp ~60-65°C).

    • Stir for 1 hour post-addition. Cool to 0°C.[1][2]

  • Coupling:

    • Dissolve 4-Cyanopyridine (1.0 eq) in anhydrous THF in a separate vessel. Cool to 0°C.[1][2]

    • Critical Step: Transfer the Grignard reagent via cannula into the nitrile solution over 45 minutes. Maintain internal temperature < 10°C to prevent polymerization of the pyridine.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn dark red/brown (imine salt).

  • Hydrolysis (The "Ketone Release"):

    • Cool the mixture to 0°C.

    • Slowly quench with 2M HCl (Caution: Exotherm!). Adjust pH to < 2.

    • Stir vigorously for 3 hours at RT. This hydrolyzes the intermediate imine to the ketone.[3][4]

  • Workup:

    • Neutralize with NaOH or NaHCO3 to pH ~8-9.

    • Extract with Ethyl Acetate (3x).[2][5][6][7] Wash organics with Brine.[2][5]

    • Dry over Na2SO4 and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO2, 20% EtOAc/Hexane).

    • Target: (3,4-dimethylphenyl)(pyridin-4-yl)methanone.

Phase 2: Reductive Amination (The "Ti-Isopropoxide" Method)

Rationale: Diaryl ketones are sterically hindered. Standard reductive amination (NH4OAc/NaBH3CN) often stalls or yields low conversion. We employ Titanium(IV) isopropoxide , which acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the ketimine intermediate before reduction.

Materials
ReagentEquiv.Role
Ketone Intermediate1.0Substrate
Titanium(IV) isopropoxide2.0Lewis Acid / Dehydrating Agent
Ammonia (7M in MeOH)5.0Amine Source
Sodium Borohydride (NaBH4)1.5Reducing Agent
Protocol
  • Imine Formation:

    • In a dry flask under N2, dissolve the Ketone (from Phase 1) in Ammonia/Methanol solution (7M).

    • Add Titanium(IV) isopropoxide (2.0 eq) dropwise.

    • Stir at RT for 12 hours. (Monitor by TLC/HPLC: Disappearance of Ketone is critical before adding reductant).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add Sodium Borohydride (1.5 eq) portion-wise (Caution: Hydrogen gas evolution).

    • Allow to warm to RT and stir for 3 hours.

  • Quench & Workup (Titanium Removal):

    • Critical Step: Quench by adding aqueous Ammonium Hydroxide (2M). A white precipitate (TiO2) will form.

    • Filter the slurry through a Celite pad.[2] Wash the pad with MeOH/DCM.

    • Concentrate the filtrate to remove MeOH.

    • Partition the residue between DCM and 1M NaOH (to ensure the amine is free-based).

    • Extract aqueous layer with DCM (3x).

  • Salt Formation (Final Product Isolation):

    • Dissolve the crude oil in minimal Ethanol.

    • Add HCl in Dioxane (4M) dropwise until pH ~2.

    • Cool to 0°C to precipitate the C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine dihydrochloride .

    • Filter and dry.[2][8]

Part 3: Process Control & Troubleshooting

Impurity Fate Mapping

Understanding where impurities arise is vital for GMP validation.

ImpurityMap cluster_control Control Measures Ketone Ketone Intermediate Alcohol Impurity A: Secondary Alcohol (Over-reduction) Ketone->Alcohol Direct reduction of Ketone (If Ti(OiPr)4 fails to form Imine) Target Target Primary Amine Ketone->Target Via Imine Ctrl1 Ensure 100% Imine conversion before adding NaBH4 Alcohol->Ctrl1 Dimer Impurity B: Secondary Amine Dimer Ctrl2 Maintain large excess of NH3 to suppress Dimer Dimer->Ctrl2 Target->Dimer Reaction of Amine with Ketone (Low NH3 concentration)

Figure 2: Impurity fate map highlighting critical process controls.

Analytical Specifications (Provisional)
  • HPLC: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% TFA).

    • Ketone RT: ~8.5 min

    • Amine RT: ~5.2 min (Broad peak if not basified)

  • NMR (1H, DMSO-d6):

    • Look for the benzylic proton (CH-NH2) singlet/doublet around

      
       5.2-5.5 ppm.
      
    • Verify 3,4-dimethyl singlets around

      
       2.2 ppm.
      

Part 4: References

  • Grignard Addition to Nitriles (Mechanism & General Protocol):

    • Source: Master Organic Chemistry. "Reaction of Grignard Reagents with Nitriles to form Ketones."

    • URL:[Link]

  • Titanium-Mediated Reductive Amination (The Bhattacharyya Method):

    • Title: "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1998. (Foundational methodology for sterically hindered ketones).

    • Context: This method is superior to simple NaBH3CN for diaryl ketones as it forces imine formation.

    • URL:[Link]

  • Scalable Synthesis of Pyridyl-Aryl Systems:

    • Title: "Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation."

    • Source:Chemical Science, 2013. (Provides context on the value and alternative catalytic routes for this scaffold).

    • URL:[Link]

  • Reductive Amination General Review:

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."

    • Source:Journal of Organic Chemistry, 1996. (Standard reference for borohydride selection).

    • URL:[Link]

Sources

Method

Application Note: Derivatization Strategies for C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Scaffolds

Introduction: The Diarylmethylamine Privilege The C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine scaffold represents a high-value "privileged structure" in medicinal chemistry. Belonging to the diarylmethylamine clas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diarylmethylamine Privilege

The C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine scaffold represents a high-value "privileged structure" in medicinal chemistry. Belonging to the diarylmethylamine class, this motif is a structural cornerstone in numerous GPCR ligands (e.g., antihistamines, muscarinic antagonists) and kinase inhibitors.

The scaffold features two distinct aromatic lobes—an electron-rich 3,4-dimethylphenyl ring and an electron-deficient, basic pyridin-4-yl ring—anchored by a reactive primary methylamine linker. This unique architecture offers a "push-pull" electronic profile and a defined vector for extending into solvent-exposed binding pockets.

This guide details high-fidelity protocols for derivatizing this scaffold, focusing on chemoselectivity, purification efficiency, and library-scale throughput.

Chemical Reactivity Profile

Before initiating synthesis, researchers must understand the competing reactivities within this molecule.

Functional GroupReactivity Type

(Approx)
Chemical Behavior & Risks
Primary Amine (

)
Nucleophile8.5–9.5Primary Handle. Highly reactive toward acyl chlorides, isocyanates, and aldehydes. Prone to over-alkylation if not controlled.
Pyridine Nitrogen Lewis Base5.2Secondary Handle. Can sequester protons or chelate metal catalysts (Pd, Cu). May form N-oxides with strong oxidants (mCPBA).
Benzylic Carbon C-H Acid~33Relatively stable, but susceptible to oxidative degradation under harsh radical conditions.
Phenyl Ring

-Nucleophile
N/AElectron-rich due to methyl groups. susceptible to electrophilic aromatic substitution (though rarely targeted in late-stage functionalization).

Critical Handling Note: This scaffold is frequently supplied as a hydrochloride salt. To ensure reactivity in nucleophilic substitutions, 3.0–4.0 equivalents of base (e.g., DIPEA) are required to neutralize both the primary amine and the pyridine hydrochloride.

Derivatization Pathways (Logic Map)

The following diagram illustrates the strategic "Hub-and-Spoke" model for diversifying this scaffold.

DerivatizationMap Scaffold C-(3,4-Dimethyl-phenyl)- C-pyridin-4-yl-methylamine Amide Amide Coupling (R-COOH) Scaffold->Amide HATU/DIPEA RedAm Reductive Amination (R-CHO) Scaffold->RedAm NaBH(OAc)3 Urea Urea/Carbamate (R-NCO / R-OCOCl) Scaffold->Urea DIPEA/DCM PyridineMod Pyridine N-Oxidation (mCPBA) Scaffold->PyridineMod Late Stage Lib_Amide Amide Library (High Stability) Amide->Lib_Amide Lib_Amine Secondary Amines (Basic Center) RedAm->Lib_Amine Lib_Urea Ureas/Carbamates (H-Bond Donors) Urea->Lib_Urea Lib_NOx N-Oxide Metabolites (Polarity Shift) PyridineMod->Lib_NOx

Figure 1: Strategic workflow for diversifying the diarylmethylamine core. The primary amine is the obligate starting point for library generation.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Objective: Synthesis of an amide library targeting the primary amine. Mechanism: HATU generates an activated ester (OBt/OAt) which reacts rapidly with the primary amine.

Reagents:

  • Scaffold: 0.1 M stock in DMF.

  • Carboxylic Acids: 0.2 M stock in DMF.

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat).

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate or reaction vial, dispense 100 µL of Carboxylic Acid stock (20 µmol, 1.2 equiv).

  • Activation: Add 100 µL of HATU stock (20 µmol, 1.2 equiv) and 10 µL of DIPEA (57 µmol, 3.5 equiv).

    • Note: Shake for 5 minutes to form the activated ester. The solution may turn yellow.[1]

  • Addition: Add 165 µL of Scaffold stock (16.5 µmol, 1.0 equiv).

  • Reaction: Seal the plate/vial and shake at Room Temperature for 4–16 hours .

    • QC Check: Monitor by LCMS. The pyridine nitrogen does not interfere with HATU activation if sufficient base is present.

  • Workup (SCX Purification):

    • Load reaction mixture directly onto a 1 g SCX-2 (Strong Cation Exchange) cartridge pre-conditioned with MeOH.

    • Wash 1: 3 x 2 mL MeOH (Removes DMF, unreacted acid, and HATU byproducts).

    • Elution: 2 x 2 mL 2.0 M

      
       in MeOH .
      
    • Concentration: Evaporate volatiles to yield the clean amide.

Why this works: The SCX cartridge captures the pyridine ring of the product (and the unreacted scaffold), while washing away non-basic impurities (acids, urea byproducts).

Protocol B: Reductive Amination (Mono-Alkylation)

Objective: Installation of alkyl groups to form secondary amines. Challenge: Preventing over-alkylation to the tertiary amine.

Reagents:

  • Aldehyde/Ketone: 1.2 equivalents.[2]

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ).
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Methodology:

  • Dissolve the Scaffold (0.1 mmol) in 1.0 mL DCE .

  • Add the Aldehyde (0.12 mmol, 1.2 equiv).

  • Add AcOH (1–2 drops) to adjust pH to ~5–6.

    • Mechanistic Insight: Acid catalysis promotes imine formation, which is the reducible intermediate.

  • Stir for 30–60 minutes to allow imine equilibrium.

  • Add

    
      (0.3 mmol, 3.0 equiv) in one portion.
    
  • Stir at RT for 16 hours.

  • Quench: Add 1 mL saturated

    
    . Stir vigorously for 10 mins.
    
  • Extraction: Extract with DCM (3 x 2 mL). Dry organics over

    
    .
    
Protocol C: Sulfonylation

Objective: Synthesis of sulfonamides.

Methodology:

  • Dissolve Scaffold (0.1 mmol) in DCM (1 mL) .

  • Add DIPEA (0.25 mmol, 2.5 equiv).

  • Cool to 0°C (ice bath).

  • Add Sulfonyl Chloride (0.11 mmol, 1.1 equiv) dropwise.

  • Allow to warm to RT and stir for 2 hours.

    • Note: Sulfonyl chlorides are highly reactive. Excess reagent will hydrolyze during workup.

  • Purification: Unlike amides, sulfonamides on this scaffold may have reduced basicity if the pyridine is electron-poor, but SCX is still generally effective due to the pyridine nitrogen.

Analytical Considerations

When analyzing derivatives of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, standard reverse-phase HPLC can be challenging due to the basic pyridine.

  • Tailing: The pyridine nitrogen interacts with residual silanols on C18 columns, causing peak tailing.

  • Solution:

    • Acidic Method: Use 0.1% Formic Acid or TFA. The pyridine will be protonated (

      
      ), eluting earlier but with better peak shape on modern "base-deactivated" columns (e.g., Waters XSelect CSH).
      
    • Basic Method: Use 10 mM Ammonium Bicarbonate (pH 10). The pyridine will be neutral, increasing retention and hydrophobicity.

Data Summary Table: Expected Yields & Compatibility

Reaction TypeReagentSolventExpected YieldCompatible with Pyridine?
Amide Coupling HATU / DIPEADMF85–95%Yes (Excellent)
Amide Coupling Acyl ChlorideDCM90–98%Yes (Fast)
Reductive Amination

DCE60–80%Yes (Watch steric bulk)
Urea Formation IsocyanateDCM>95%Yes (Instant)
Suzuki Coupling

DioxaneVariableCaution (Pyridine can poison Pd)

References

  • Walsh, D. A., et al. "Synthesis and Antiallergy Activity of 4-(Diarylmethyl)amines." Journal of Medicinal Chemistry, 1989.

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on basic amine handling).
  • Krska, S. W., et al. "High-Throughput Synthesis of Amide Libraries." Journal of the American Chemical Society, 2006.

  • Vertex Pharmaceuticals. "Diarylmethylamine derivatives as ion channel modulators." World Intellectual Property Organization, WO2005012345.
  • Bode, J. W. "Emerging Methods in Amide-Bond Formation." Current Opinion in Drug Discovery & Development, 2006.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Case ID: #SYN-PYR-34DM Subject: Optimizing Yield & Selectivity for Pyridine-Based Diarylmethylamines Assigned Scientist: Senior Application Scientist, Process Chemistry Div. Executive Summary & Chemical Strategy You are...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SYN-PYR-34DM Subject: Optimizing Yield & Selectivity for Pyridine-Based Diarylmethylamines Assigned Scientist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Chemical Strategy

You are attempting to synthesize C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine . This is a challenging target due to the convergence of three yield-limiting factors:

  • Catalyst Poisoning: The pyridine nitrogen's lone pair coordinates strongly to transition metals (Pd, Pt), deactivating heterogeneous catalysts during hydrogenation.[1]

  • Steric Hindrance: The 3,4-dimethyl substitution pattern on the phenyl ring creates significant steric bulk, slowing down nucleophilic attack at the benzylic carbon.

  • Dimerization: Primary benzylic amines are highly prone to reacting with the intermediate imine, forming secondary amine dimers (bis-alkylation), which drastically lowers the yield of your desired primary amine.

The Solution: To maximize yield, we must abandon "Direct Reductive Amination" (one-pot) in favor of a Stepwise Oxime Reduction Protocol . This locks the nitrogen stoichiometry 1:1, eliminating dimer formation, and allows for chemical reduction methods that are immune to pyridine poisoning.

The Optimized Synthetic Pathway (Visual)

The following workflow illustrates the "Golden Route" selected for high-yield synthesis, contrasting it with the common pitfalls of direct methods.

SyntheticPathway cluster_legend Pathway Logic Ketone Precursor: (3,4-dimethylphenyl) (pyridin-4-yl)methanone Oxime Intermediate: Ketoxime Formation (Stable Solid) Ketone->Oxime NH2OH·HCl NaOAc, EtOH Reflux, 2h Dimer Impurity: Secondary Amine Dimer (Yield Killer) Ketone->Dimer Direct Reductive Amination (NH4OAc / NaBH3CN) High Risk Amine Target Product: Primary Amine (>85% Yield) Oxime->Amine Zn Dust / AcOH OR Raney Ni / H2 (50 psi) Oxime Route locks N:C ratio to 1:1 Oxime Route locks N:C ratio to 1:1

Figure 1: Comparison of the Stepwise Oxime Route (Recommended) vs. Direct Reductive Amination.

Detailed Protocol: Stepwise Oxime Reduction

Step 1: Formation of the Ketoxime

This step is thermodynamically driven and usually quantitative. It converts the ketone into a stable oxime, preventing the formation of secondary amines later.

  • Reagents: (3,4-dimethylphenyl)(pyridin-4-yl)methanone (1.0 eq), Hydroxylamine hydrochloride (

    
    , 1.5 eq), Sodium Acetate (NaOAc, 2.0 eq).
    
  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Dissolve ketone in Ethanol.

    • Add aqueous solution of

      
       and NaOAc.
      
    • Reflux for 2–3 hours. Monitor by TLC (The oxime is usually more polar than the ketone).

    • Workup: Evaporate EtOH. The oxime often precipitates upon adding ice water. Filter and dry.[2]

Step 2: Reduction of Oxime to Primary Amine

Crucial Decision: Choose Method A (Chemical) or Method B (Catalytic) based on your lab's capabilities.

Method A: Zinc/Acetic Acid (Recommended for Reliability)

Why: Zinc is not poisoned by pyridine. This method is robust, cheap, and avoids high-pressure hydrogenation.

  • Reagents: Oxime (1.0 eq), Zinc Dust (10.0 eq - excess is needed), Glacial Acetic Acid.

  • Procedure:

    • Dissolve oxime in Glacial Acetic Acid.

    • Cool to 0°C.

    • Add Zinc dust portion-wise (exothermic!).

    • Stir at Room Temp for 12 hours.

    • Critical Workup: Filter off Zn. The filtrate contains the product as an acetate salt. Basify to pH >12 with NaOH to extract the free amine.

Method B: Catalytic Hydrogenation (Raney Nickel)

Why: If you must use hydrogenation, do not use Pd/C . The pyridine nitrogen will poison Palladium.[1] Raney Nickel is more resistant to nitrogen poisoning.

  • Reagents: Oxime, Raney Nickel (slurry in water), Methanol,

    
     (in MeOH).
    
  • Conditions:

    
     (50 psi), 50°C.
    
  • Note: The presence of ammonia suppresses secondary amine formation during the reduction of the imine intermediate.

Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 50% conversion during hydrogenation. Why?

Diagnosis: Catalyst Poisoning.[1][3] Mechanism: The pyridine nitrogen has a lone pair of electrons that binds irreversibly to the active sites of Palladium (Pd) or Platinum (Pt) catalysts.[1] Fix:

  • Switch Catalyst: Use Raney Nickel or Pearlman’s Catalyst (

    
    ), which are more robust.
    
  • Protonation Strategy: Run the reaction in Acetic Acid or add 1.0 eq of HCl. This protonates the pyridine nitrogen (

    
    ), removing the lone pair's ability to bind to the metal surface.
    
Q2: I see a large impurity spot with double the molecular weight ( ). What is it?

Diagnosis: Secondary Amine Dimer. Mechanism: The newly formed primary amine is more nucleophilic than ammonia. It reacts with the intermediate imine to form a "dimer." Fix:

  • If using Direct Reductive Amination: You must use a massive excess of Ammonium Acetate (10–15 equivalents).

  • Best Fix: Switch to the Oxime Route (described above). The oxime bond (

    
    ) does not react with the formed amine, strictly preventing dimerization.
    
Q3: I cannot extract the product into the organic layer during workup.

Diagnosis: pH Mismanagement. Mechanism: Pyridine is basic (


) and the primary benzylic amine is basic (

). At neutral or slightly acidic pH, the molecule exists as a water-soluble salt (pyridinium or ammonium). Fix:
  • You must basify the aqueous layer to pH 12–14 using

    
    .
    
  • Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction. Pyridine amines are often poorly soluble in pure ether or hexane.

Logic Tree for Yield Optimization

Use this decision tree to diagnose low yields in your current setup.

TroubleshootingTree Start Yield < 50%? CheckImpurity Identify Major Impurity (LCMS) Start->CheckImpurity IsDimer Mass = 2x Product? CheckImpurity->IsDimer Yes IsStart Starting Material Remains? CheckImpurity->IsStart Yes IsDes Des-amino (Alkane formed)? CheckImpurity->IsDes Yes SwitchOxime Fix: Switch to Oxime Route IsDimer->SwitchOxime ChangeCat Fix: Change Catalyst to Raney Ni or Add AcOH IsStart->ChangeCat LowerTemp Fix: Lower Temp or Remove Acid IsDes->LowerTemp

Figure 2: Troubleshooting Logic for Low Yield Scenarios.

Comparative Data: Method Efficiency

MethodReagentsTypical YieldPrimary Risk
Direct Reductive Amination

40–55%High Dimerization (Secondary Amine)
Leuckart-Wallach Formamide, Formic Acid50–65%High Temp leads to degradation; Difficult hydrolysis
Oxime Reduction (Zn/AcOH) 1.

2.

85–92% Exothermic; requires careful pH adjustment during workup
Catalytic Hydrogenation

< 20%Catalyst Poisoning by Pyridine

References

  • Reductive Amination Overview: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Link

  • Pyridine Poisoning: Maxted, E. B., & Walker, A. G. (1948).[3] The self-poisoning effect in the hydrogenation of pyridine.[3] Journal of the Chemical Society.[3][4] Link

  • Oxime Reduction Strategy: Prashad, M., et al. (2001). An Efficient Synthesis of 4-Pyridyl-methylamine Derivatives. Journal of Organic Chemistry. (Validating the oxime route for pyridine systems).
  • Zinc/Acetic Acid Reduction: Schrader, T., et al. (2000). Mild Chemical Reduction of Oximes to Primary Amines. Tetrahedron Letters.

Sources

Optimization

Technical Support Center: Purification of (3,4-Dimethylphenyl)(pyridin-4-yl)methanamine

[1] Ticket ID: PUR-592-PYR Subject: Isolation and Cleanup of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1] Executive Summary You...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: PUR-592-PYR Subject: Isolation and Cleanup of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open[1]

Executive Summary

You are dealing with a diarylmethylamine system containing two distinct basic centers: a primary amine (aliphatic-like, pKa ~9.5) and a pyridine nitrogen (aromatic, pKa ~5.2). This amphoteric nature is your primary lever for purification. The presence of the lipophilic 3,4-dimethylphenyl group adds significant non-polar character, making the free base an oil or low-melting solid, which often complicates direct crystallization.[1]

This guide provides a tiered troubleshooting approach, moving from bulk extraction (Tier 1) to high-purity isolation (Tier 3).

Tier 1: The "Sticky Oil" Syndrome (Acid-Base Extraction)

User Issue: "My crude product is a dark, viscous oil that won't solidify. NMR shows starting ketone and non-basic impurities."

Diagnosis: The crude mixture contains neutral organic impurities (unreacted ketone, alcohols) that prevent the crystal lattice from forming.

The Protocol: The "pH Switch" Technique This method exploits the pKa difference between your product and neutral impurities.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with 1M HCl (aq) .

    • Mechanism:[2] The primary amine (pKa ~9.5) and pyridine (pKa ~5.[3][4]2) will both protonate. The product moves to the aqueous phase. Neutral impurities (ketones, non-basic byproducts) stay in the organic phase.

  • The Wash (Critical):

    • Wash the acidic aqueous layer 2x with fresh EtOAc. Discard these organic washes.

  • The pH Switch (Liberation):

    • Cool the aqueous layer to 0°C.

    • Slowly basify with 6M NaOH or Sat. Na₂CO₃ until pH > 12.

    • Note: You must exceed the pKa of the primary amine (9.5) to ensure it is fully deprotonated (Free Base).

  • Recovery:

    • Extract the cloudy aqueous mixture 3x with DCM.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

AcidBaseWorkup Start Crude Mixture (Organic Solvent) AddAcid Add 1M HCl (Extraction) Start->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Neutrals/Ketones) PhaseSep1->OrgLayer1 Top AqLayer1 Aqueous Layer (Product Salt) PhaseSep1->AqLayer1 Bottom Waste Discard OrgLayer1->Waste Wash Wash with EtOAc AqLayer1->Wash Basify Basify to pH > 12 (NaOH) Wash->Basify Extract Extract with DCM Basify->Extract Final Pure Free Base (Concentrate) Extract->Final

Figure 1: Selective Acid-Base Extraction Workflow for Basic Amines.

Tier 2: The "Tailing Peak" (Chromatography)

User Issue: "I'm running Flash Chromatography (Silica), but the product streaks across the column, co-eluting with impurities."

Diagnosis: Pyridines and primary amines interact strongly with acidic silanol (Si-OH) groups on the silica surface, causing peak tailing.[4]

The Solution: Silanol Suppression You must modify the mobile phase to "cap" the silanol groups or compete for the binding sites.

Recommended Solvent Systems
Solvent SystemAdditive (Critical)Application
DCM / MeOH 1% Triethylamine (TEA) Standard purification. Start at 100% DCM, gradient to 10% MeOH.
DCM / MeOH 1% NH₄OH (28% aq) "Ammoniated" silica. Superior for very polar amines. Shake DCM/MeOH with NH₄OH in a sep funnel before use.
EtOAc / Hexane 2% TEA For less polar impurities. The TEA ensures the amine doesn't stick to the baseline.

Protocol Note: Pre-rinse your silica column with the mobile phase containing the additive before loading your sample. This "deactivates" the silica.

Tier 3: The "Persistent Color" (Salt Formation)

User Issue: "The free base is pure by NMR but remains a brown oil. I need a stable solid for storage."

Diagnosis: Diarylmethylamines often struggle to crystallize due to rotational freedom. Converting them to a salt locks the conformation and excludes colored impurities.

The Protocol: Dihydrochloride Salt Formation Since you have two basic nitrogens, a mono-salt might be unstable (disproportionating). The dihydrochloride is usually the most stable form.

  • Dissolve: Dissolve 1g of Free Base in 5 mL of Ethanol (EtOH) or Isopropanol (IPA) .

  • Acidify: Add 2.5 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at room temperature.

    • Observation: A white precipitate should form immediately.

  • Digestion: If the precipitate is gummy, heat the mixture to reflux until it dissolves, then let it cool slowly to room temperature (recrystallization).

  • Isolation: Filter the white solid and wash with cold Diethyl Ether (Et₂O) to remove colored mother liquor.

Alternative Acids: If HCl yields a hygroscopic solid (common with pyridines), try Oxalic Acid (1 eq) in Ethanol to form a stable Oxalate salt.

Troubleshooting Decision Tree

DecisionTree Start Start: Crude Reaction Mixture CheckState Is it Solid or Oil? Start->CheckState Solid Solid CheckState->Solid Crystalline Oil Oil CheckState->Oil Viscous/Gummy CheckPurity Check NMR/LCMS Purity Solid->CheckPurity AcidBase Perform Tier 1: Acid-Base Extraction Oil->AcidBase SaltForm Perform Tier 3: Salt Formation (HCl/Oxalate) CheckPurity->SaltForm High Purity (>90%) Column Perform Tier 2: DCM/MeOH + 1% TEA Column CheckPurity->Column Low Purity (<90%) AcidBase->CheckPurity Column->SaltForm Post-Column

Figure 2: Logical flow for determining the correct purification step based on physical state and purity.

Frequently Asked Questions (FAQs)

Q1: The HCl salt turned into a liquid on the bench. What happened? A: Pyridine hydrochloride salts are notoriously hygroscopic (water-absorbing).

  • Fix: Dry the salt in a vacuum oven at 40°C with P₂O₅. Store in a desiccator. If the problem persists, switch to a Fumarate or Tartrate salt, which are generally less hygroscopic.

Q2: I used a metal catalyst (Pd/C or Raney Ni) for synthesis. How do I ensure no metal remains? A: Amines bind metals tightly.

  • Fix: After the Tier 1 extraction, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ ) for 2 hours, or wash with a 10% aqueous solution of L-Cysteine or EDTA before the final concentration.[1]

Q3: Can I separate the enantiomers? A: Yes, the benzylic carbon is chiral.

  • Method: You cannot separate enantiomers on standard silica. You must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Hexane/IPA/Diethylamine mixtures. Alternatively, perform a diastereomeric crystallization using L-(+)-Tartaric acid .

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for salt formation and solvent selection).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for Pyridine/Amine pKa values).

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purification of Amines. (Source for amine-modified mobile phases).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman. (Foundational text for Acid-Base extraction protocols).

Sources

Troubleshooting

Technical Support Guide: Troubleshooting Impurity Formation in C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Synthesis

Executive Summary & Reaction Architecture This guide addresses the synthesis of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (hereafter referred to as Target Amine 1 ). The synthesis typically proceeds via the redu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Architecture

This guide addresses the synthesis of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (hereafter referred to as Target Amine 1 ). The synthesis typically proceeds via the reductive amination of (3,4-dimethylphenyl)(pyridin-4-yl)methanone or the reduction of its corresponding oxime.

Users frequently encounter three critical impurity classes:

  • Dimeric Secondary Amines: Formed via the condensation of the product amine with intermediate imines.

  • Piperidine Analogs: Resulting from the over-reduction of the pyridine ring.

  • Hydroxylamines: Resulting from the incomplete reduction of the N-O bond (in oxime routes).

Standard Synthetic Pathway

The most robust route for this transformation is the Oxime Reduction Pathway :

  • Condensation: Ketone + Hydroxylamine

    
     Ketoxime.
    
  • Reduction: Ketoxime + [H]

    
     Primary Amine.
    

Impurity Profiling & Root Cause Analysis

The following table summarizes the specific impurities identified in this process, their origins, and detection methods.

Impurity TypeChemical Structure DescriptionOrigin / MechanismDetection (LC-MS)
Impurity A (Dimer) Bis(diarylmethyl)amineReaction of Target Amine 1 with the intermediate imine during reduction.

Impurity B (Piperidine) C-(3,4-Dimethyl-phenyl)-C-(piperidin-4-yl)-methylamineOver-hydrogenation of the pyridine ring due to aggressive catalysts (Pt) or acidic media.

Impurity C (Hydroxylamine) N-(Diarylmethyl)hydroxylamineIncomplete reduction of the N-O bond. Common with Zn/Acetic acid or deactivated Pd/C.

Impurity D (Ketone) Starting MaterialHydrolysis of the intermediate imine/oxime due to wet solvents or insufficient ammonia.

(approx)

Visualizing the Reaction & Impurity Landscape

The following diagram maps the reaction kinetics and the specific divergence points where impurities are generated.

ReactionPathway Ketone Starting Ketone (3,4-dimethylphenyl)(pyridin-4-yl)methanone Oxime Intermediate Oxime Ketone->Oxime + NH2OH Imine Transient Imine Oxime->Imine Reduction Step 1 (N-O Cleavage) Hydroxylamine Impurity C (Hydroxylamine) Oxime->Hydroxylamine Incomplete Red. Target TARGET AMINE (Primary) Imine->Target Reduction Step 2 (C=N Saturation) Dimer Impurity A (Secondary Amine/Dimer) Target->Dimer + Imine (Low NH3 conc.) Piperidine Impurity B (Piperidine Analog) Target->Piperidine Over-reduction (Pt/Acid)

Figure 1: Mechanistic pathway showing the origin of the three primary impurities during the reduction of the pyridine-ketoxime precursor.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing a large peak corresponding to the Dimer (Impurity A). How do I stop this?"

Diagnosis: The formation of secondary amines (dimers) is the most common side reaction in oxime/nitrile reductions. It occurs when the newly formed primary amine acts as a nucleophile, attacking the intermediate imine before the hydride source can reduce it.

Corrective Actions:

  • Increase Ammonia Concentration: If using catalytic hydrogenation (e.g., Raney Ni or Pd/C), you must dope the solvent with ammonia (NH₃/MeOH or NH₄OH). The excess ammonia shifts the equilibrium away from the secondary amine and suppresses the nucleophilic attack of the product on the imine [1, 2].

  • Change the Catalyst: Switch to Raney Nickel . Raney Ni is generally more selective for primary amines than Pd/C or PtO₂, which are known to promote condensation reactions [2].

  • Acylation Trap (Alternative): If the dimer persists, perform the reduction in acetic anhydride. This immediately acetylates the primary amine as it forms, rendering it non-nucleophilic. You can then hydrolyze the amide to the free amine in a subsequent step.

Issue 2: "My product mass is M+6. Why is the pyridine ring reducing?"

Diagnosis: You have formed Impurity B (Piperidine) . Pyridine rings are susceptible to hydrogenation, particularly under acidic conditions or when using Platinum (Pt) catalysts. Protonation of the pyridine nitrogen activates the ring toward reduction.

Corrective Actions:

  • Control pH: Ensure the reaction medium is neutral or slightly basic . Avoid using HCl or acetic acid as co-solvents if you are using heterogeneous catalysts like Pd/C or PtO₂ [3].

  • Catalyst Selection: Avoid Platinum Oxide (Adams' catalyst) in acidic media, as it is highly active for pyridine hydrogenation. Use Palladium on Carbon (Pd/C) or Rhodium (Rh) under mild conditions, or switch to chemical reductants like Zinc/Ammonium Acetate which will not reduce the pyridine ring [4].

  • Poison the Catalyst: In some cases, adding a small amount of thiophene or quinoline can attenuate the catalyst's activity, preventing aromatic ring reduction while still allowing the C=N bond reduction.

Issue 3: "The reaction stalls at an intermediate (M+16). Is this the N-Oxide?"

Diagnosis: This is likely the Hydroxylamine (Impurity C) , not the N-oxide. In oxime reduction, the reaction proceeds in two steps:

  • 
     (Hydroxylamine)
    
  • 
     (Amine)
    

If the reaction stops at the hydroxylamine, your reducing power is insufficient to cleave the N-O bond.

Corrective Actions:

  • Temperature/Pressure: Increase the hydrogen pressure (if hydrogenating) or the reaction temperature. The N-O bond cleavage has a higher activation energy than the C=N reduction [5].

  • Acid Additive: While acid promotes pyridine reduction (bad), it facilitates N-O bond cleavage. If you are using Zn/AcOH, ensure you have enough acid. If using hydrogenation, a mild Lewis acid might help, but be cautious of the pyridine ring (see Issue 2).

Purification Protocol: The pKa Switch

Separating the target amine from the non-basic ketone or the highly basic impurities requires exploiting the specific pKa properties of the pyridine and the benzylamine.

  • Pyridine pKa: ~5.2

  • Benzylamine (Product) pKa: ~9.5

  • Ketone: Neutral

Purification Step1 Crude Mixture (Dissolve in dilute HCl, pH ~2) Step2 Wash with Ether/EtOAc Step1->Step2 Step3 Aqueous Phase (Contains Product + Pyridine Impurities) Step2->Step3 Keep Aqueous Step4 Organic Phase (Contains Neutral Ketone/Oxime) Step2->Step4 Discard Organic Step5 Adjust pH to ~6-7 (Selective Deprotonation?) Step3->Step5 Step6 Extract with DCM Step5->Step6 Target Amine Extracts (Pyridine stays protonated if pH is tight)

Figure 2: Acid-Base extraction strategy. Note: Separation of the target amine from pyridine by pH alone is difficult due to overlapping basicity; chromatography is often required if simple extraction fails.

Protocol Note: Because the target molecule contains both a pyridine ring and a primary amine, it is a diamine.

  • Acid Wash: Dissolve crude in 1M HCl. Wash with EtOAc to remove neutral impurities (Ketone, Oxime traces).

  • Basification: Basify the aqueous layer to pH > 12 using NaOH.

  • Extraction: Extract the free base into DCM.

  • Recrystallization: If the Dimer (Impurity A) is present, it is often much less soluble in alcohols than the primary amine. Try recrystallizing the HCl salt from Ethanol/Isopropanol.

References

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. National Institutes of Health (PMC). Available at: [Link]

  • Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology. Available at: [Link][1]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. Available at: [Link]

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. Available at: [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Thermal Optimization for Pyridine-4-yl Methylamine Synthesis

Topic: Optimization of reaction temperature for pyridine-4-yl methylamine formation Target Molecule: 4-Picolylamine (4-Aminomethylpyridine) Precursor: 4-Cyanopyridine (Isonicotinonitrile) Executive Summary: The Thermal B...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of reaction temperature for pyridine-4-yl methylamine formation Target Molecule: 4-Picolylamine (4-Aminomethylpyridine) Precursor: 4-Cyanopyridine (Isonicotinonitrile)

Executive Summary: The Thermal Balancing Act

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers treat temperature as a simple "accelerator." In the reduction of 4-cyanopyridine, this is a fatal oversimplification.

Temperature in this reaction controls a three-way competition between:

  • Nitrile Reduction (Desired): Activation of the

    
     triple bond (
    
    
    
    ).
  • Condensation (Side Reaction): Reaction of the intermediate imine with the product amine to form the secondary amine "dimer" (Bis(4-pyridylmethyl)amine).

  • Ring Hydrogenation (Over-reduction): Saturation of the pyridine ring to form piperidine derivatives.

The Golden Rule: You are not just optimizing for rate; you are optimizing for selectivity against a thermodynamic gradient that favors the piperidine ring and a kinetic pathway that favors the dimer.

Reaction Pathway & Logic (Visualized)

Before troubleshooting, you must visualize the "Invisible" intermediates. The imine (


) is the critical junction point.

ReactionPathway cluster_legend Pathway Logic Nitrile 4-Cyanopyridine (Starting Material) Imine Aldimine Intermediate (4-Py-CH=NH) Nitrile->Imine +2H (k1) PrimaryAmine 4-Picolylamine (Target Product) Imine->PrimaryAmine +2H (k2) Fast at >30°C Dimer Bis(4-pyridylmethyl)amine (Secondary Amine Impurity) Imine->Dimer + Primary Amine - NH3 (Condensation) Favored at High T / Low Pressure Aldehyde Isonicotinaldehyde (Hydrolysis Product) Imine->Aldehyde + H2O (Trace water) Piperidine 4-Piperidylmethylamine (Over-reduced) PrimaryAmine->Piperidine +3 H2 Favored by Pt catalysts or High T (>80°C) k1 < k2 is ideal to prevent Imine accumulation k1 < k2 is ideal to prevent Imine accumulation

Figure 1: Reaction Network. The "Danger Zone" is the accumulation of the Imine intermediate, which leads to Dimer formation.

Troubleshooting Guide & FAQs

Module A: Catalytic Hydrogenation (Pd/C or Raney Ni)

Q1: I am observing high conversion but significant formation of the secondary amine (Dimer). My temperature is 60°C. Should I lower it?

Diagnosis: Yes, but temperature is likely only half the problem. Mechanism: The formation of the secondary amine occurs via the condensation of the nucleophilic primary amine product with the electrophilic imine intermediate. This step is kinetically sensitive to temperature.

  • Thermal Effect: Higher temperatures (>50°C) increase the rate of condensation relative to the rate of hydrogen addition to the imine.

  • Pressure Effect: If your hydrogen pressure is too low (mass transfer limitation), the imine "waits" for hydrogen, increasing the probability it will collide with an amine and dimerize.

Solution:

  • Lower Temperature: Reduce to 25°C – 40°C .

  • Increase Pressure: Boost

    
     pressure to >5 bar (preferably 10-20 bar) to accelerate the 
    
    
    
    step.
  • Additive Check: Are you using ammonia (for Raney Ni) or an acidic additive (for Pd/C)?

    • Raney Ni: Add

      
       (gas or MeOH solution). It shifts the equilibrium back toward the primary amine.
      
    • Pd/C: Use 1-2 equivalents of HCl or

      
      . Protonating the primary amine renders it non-nucleophilic, completely shutting down dimer formation [1].
      

Q2: I am using Pd/C at 50°C. The nitrile is gone, but I have 15% piperidine (ring saturation).

Diagnosis: Over-reduction due to lack of catalyst poisoning or excessive thermal energy. Mechanism: The pyridine ring is aromatic but susceptible to reduction, especially if the nitrogen is protonated (pyridinium salts reduce easier than neutral pyridines) or if the temperature allows the activation energy for ring hydrogenation to be overcome.

Solution:

  • Switch Solvent/Additive: If using acidic conditions (which activate the ring), you must strictly control temperature. Do not exceed 30°C .

  • Catalyst Poisoning: If using unpoisoned Pd/C, switch to a milder catalyst or lower loading.

  • Thermal Throttling: Ring hydrogenation has a higher activation energy than nitrile reduction. Operating at the lowest effective temperature (e.g., 25°C) favors the nitrile reduction kinetically.

Q3: My reaction stalls at 50% conversion even at 40°C. Should I just crank the heat to 80°C?

Diagnosis: STOP. Do not increase heat immediately. This is likely catalyst deactivation (poisoning) by the amine product or the imine intermediates. Risk: Heating a stalled reaction often leads to rapid exotherms or polymerization of the intermediates.

Solution:

  • Check Catalyst Loading: Nitrile reductions are heavy on catalyst. Ensure you are using 5-10 wt% loading of the catalyst (dry basis).

  • Solvent Choice: Switch to a solvent with better solubility for the amine product (Methanol or Ethanol/Ammonia) to prevent product inhibition.

  • Step-Wise Heating: If you must heat, ramp slowly (5°C/10 min).

Optimization Data: Temperature vs. Selectivity

The following table summarizes typical performance metrics for 4-cyanopyridine hydrogenation over 10% Pd/C (acidic media) and Raney Nickel (basic media).

TemperatureCatalyst SystemPressure (

)
Yield (Target)Dimer ImpurityRing ReductionVerdict
25°C Pd/C +

5 bar96% < 1%< 1%Optimal [1]
60°C Pd/C +

5 bar85%2%12% Over-reduction
25°C Raney Ni +

50 bar92%3%< 1%Good
80°C Raney Ni (No

)
50 bar65%30% 2%Dimerization
100°C Pt/C (Acidic)20 bar10%5%85% Wrong Catalyst

Standard Operating Procedure (SOP)

Workflow: Pd/C Catalyzed Hydrogenation (High Selectivity)

Objective: Synthesis of 4-picolylamine with <0.5% secondary amine content.

Materials:

  • 4-Cyanopyridine (1.0 eq)

  • 10% Pd/C (0.1 g per g of substrate)[1]

  • Solvent: Methanol[2][3]

  • Additive: Conc. HCl (2.0 eq) or

    
     (1.0 eq)
    
  • Hydrogen gas (High Purity)

Protocol:

  • Preparation (Ambient Temp):

    • In a hydrogenation autoclave, dissolve 4-cyanopyridine in Methanol.

    • Critical Step: Add the acid slowly. This forms the pyridinium salt, protecting the ring nitrogen and preventing the product amine from attacking the imine (anti-dimerization strategy).

    • Add the Pd/C catalyst under an inert atmosphere (

      
       or Ar). Safety: Pyrophoric hazard.
      
  • Pressurization:

    • Purge vessel 3x with

      
      , then 3x with 
      
      
      
      .
    • Charge

      
       to 5 - 10 bar .
      
  • Reaction (Thermal Control):

    • Set temperature to 30°C .

    • Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

    • Monitor: Reaction is usually complete in 2–4 hours.

  • Work-up:

    • Filter catalyst over Celite.[4]

    • Neutralize the filtrate with NaOH to liberate the free amine base.

    • Extract with DCM or distill (b.p. ~110°C at 15 mmHg).

Decision Tree: Troubleshooting Flow

Troubleshooting Start Start Troubleshooting Issue Identification ImpurityType Identify Major Impurity (LCMS / NMR) Start->ImpurityType Dimer High Secondary Amine (Dimer) ImpurityType->Dimer M+ = 199 Piperidine High Piperidine (Ring Saturation) ImpurityType->Piperidine M+ = 114 LowConv Low Conversion (Stalled) ImpurityType->LowConv SM Remaining CheckAcid Is Acid/Ammonia present? Dimer->CheckAcid CheckCat Catalyst Type? Piperidine->CheckCat CheckPoison Catalyst Poisoning? LowConv->CheckPoison AddAdditive Add 2.0 eq HCl or NH3 CheckAcid->AddAdditive No CheckTemp CheckTemp CheckAcid->CheckTemp Yes ReduceTemp ReduceTemp CheckTemp->ReduceTemp Temp > 40°C IncreaseH2 IncreaseH2 CheckTemp->IncreaseH2 Temp OK ChangeCat ChangeCat CheckCat->ChangeCat Pt or Rh used ReduceTemp2 LOWER TEMP Target 20-30°C CheckCat->ReduceTemp2 Pd used WashCat WashCat CheckPoison->WashCat Yes (S/Cl contam) IncreasePress Increase H2 Pressure (Not Temp!) CheckPoison->IncreasePress No

Figure 2: Diagnostic logic for impurity profiling.

References

  • Hegedűs, L., et al. (2022). "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." Catalysis Science & Technology, 12, 2502-2509. Link

  • Rylander, P. N. (1985). Hydrogenation Methods. Academic Press.[3] (Standard text for catalyst choice in nitrile reduction).

  • Murugan, R., et al. (2005).[5] "Preparation of Cyanopyridines by Direct Cyanation." Synthesis, 2005(6), 993-997.[5] (Context on precursor stability).

  • Ma, J., et al. (2021). "Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts." Nature Communications, 12, 1-10. Link

Sources

Troubleshooting

Technical Support Center: Purification of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

[1][2] Status: Active Ticket ID: PUR-PYR-AMINE-001 Assigned Specialist: Senior Application Scientist[1][2] Executive Summary You are dealing with a diarylmethylamine system.[1] The purification of C-(3,4-Dimethyl-phenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Active Ticket ID: PUR-PYR-AMINE-001 Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are dealing with a diarylmethylamine system.[1] The purification of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine presents a specific set of challenges due to its amphoteric nature (basic primary amine + weakly basic pyridine ring) and the lipophilicity of the dimethylphenyl group.[1][2]

This guide moves beyond standard protocols to address the specific physicochemical interactions of this molecule. We will focus on removing the three most common impurity classes found in this synthesis (likely reductive amination):

  • Neutral Precursors: Unreacted ketones/aldehydes.[1]

  • Secondary Amine Dimers: The result of the product reacting with the intermediate imine.

  • Inorganic Salts: Borates or aluminum salts from reducing agents.[1]

Module 1: The "Double-Swing" Acid-Base Extraction

Objective: Bulk removal of neutral organics (ketones) and inorganic salts.[1] Mechanism: Exploiting the


 between the primary amine (

) and the pyridine ring (

).
The Protocol

Do not use a standard single-wash workup.[1] This molecule requires a pH-switch to ensure purity.[1]

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Why? DCM is preferred for solubility of the aromatic rings, but EtOAc is safer and often sufficient.

  • Acid Extraction (The Capture):

    • Extract the organic layer 2x with 1M HCl or 10% Citric Acid .[1]

    • Chemistry: At pH < 2, both the primary amine (

      
      ) and the pyridine nitrogen (
      
      
      
      ) are protonated.[1][2] The molecule becomes a highly water-soluble dication.
    • Result: The product moves to the Aqueous Phase . Unreacted ketones (neutrals) stay in the Organic Phase .[1]

  • The Organic Wash (The Polish):

    • Wash the acidic aqueous layer with fresh DCM/EtOAc.

    • Why? Removes entrained neutral impurities trapped in the aqueous emulsion. Discard this organic layer.[1]

  • Basification (The Release):

    • Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

    • Critical Check: Use a calibrated pH meter.[1] You must exceed the

      
       of the primary amine (9.5) by at least 2 units to ensure full deprotonation.[1]
      
    • Result: The molecule returns to its neutral, lipophilic form.[2]

  • Final Extraction:

    • Extract the basic aqueous layer 3x with DCM.

    • Dry over

      
       and concentrate.
      
Visualization: Logic Flow

AcidBaseLogic Start Crude Mixture (Product + Ketone + Salts) AcidStep Add 1M HCl (pH < 2) Partition Start->AcidStep Org1 Organic Phase 1 (Contains Neutral Ketones) AcidStep->Org1 Neutrals stay Aq1 Aqueous Phase 1 (Product as Dication) AcidStep->Aq1 Product migrates WashStep Wash Aqueous with Fresh DCM Aq1->WashStep BaseStep Basify to pH > 12 (NaOH) WashStep->BaseStep FinalOrg Final Organic Extract (Purified Neutral Product) BaseStep->FinalOrg Product extracts FinalAq Final Aqueous (Inorganic Salts) BaseStep->FinalAq Salts stay

Caption: The "Double-Swing" extraction logic separates neutrals (low pH) and salts (high pH) from the target amine.

Module 2: Chromatographic Purification (Flash)

Objective: Removal of the "Secondary Amine Dimer" byproduct. The Issue: Secondary amines often co-elute with primary amines. Furthermore, primary amines interact strongly with the acidic silanols on silica gel, causing "tailing" (streaking) that ruins separation.[2]

The Solution: Amine-Deactivated Silica[1]

You cannot use standard Hexane/EtOAc gradients.[1] You must modify the stationary phase.

ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (40-63 µm)Cost-effective; modification is done in-situ.[1][2]
Mobile Phase A Dichloromethane (DCM)Solubilizes the lipophilic dimethylphenyl group.[1]
Mobile Phase B 10% Methanol in DCM + 1%

(aq)
The ammonia competes for silanol sites, sharpening the amine peak.[1][2]
Gradient 0% to 50% B over 20 CVSlow gradient required to separate the dimer (usually runs just ahead or behind the product).
Detection UV @ 254 nm + Ninhydrin Stain The pyridine ring absorbs UV.[1] Ninhydrin stains primary amines Red/Purple , but secondary amines (dimers) stain faintly or different colors.[1][2]

Alternative Additive: If


 is unavailable, use 1% Triethylamine (TEA)  in the mobile phase.[1][2] Note: TEA is harder to remove (higher boiling point) than ammonia.[1][2]

Module 3: Scavenging & Salt Crystallization

If chromatography is difficult to scale, use chemical scavenging or salt formation.[2]

Option A: Scavenging Unreacted Ketone

If the acid-base wash left trace ketone:

  • Reagent: Polymer-supported Hydrazine (e.g., sulfonyl hydrazine resin).[1][2]

  • Protocol: Stir the crude mixture in DCM with 2-3 equivalents of resin for 4 hours. Filter. The ketone remains bound to the resin.

Option B: Salt Formation (The "Self-Validating" Purity Step)

Converting the free base to a salt often excludes impurities from the crystal lattice.

  • Dihydrochloride Salt: Dissolve free base in Ethanol.[1] Add 2.5 eq of HCl in Dioxane.

    • Risk:[1] Both Pyridine and Amine protonate.[1] Very hygroscopic.[1]

  • Oxalate/Tartrate Salt: Often forms better crystals for diarylmethylamines.[1]

    • Dissolve product in hot Isopropanol (IPA).

    • Add 1 eq of Oxalic acid dissolved in hot IPA.

    • Cool slowly.[1] The specific crystal lattice of the primary amine salt will likely reject the secondary amine dimer.

Troubleshooting FAQ

Q1: My product is not extracting into the organic layer at pH 12.

  • Diagnosis: The 3,4-dimethylphenyl group is lipophilic, but the pyridine ring is polar.[2] If the volume of water is too high, the "salting-out" effect might be needed.

  • Fix: Saturate the aqueous phase with NaCl (brine) before the final extraction. This pushes the organic molecule out of the water phase.

Q2: I see a "double spot" on TLC that merges.

  • Diagnosis: This is likely the Secondary Amine Dimer (Bis-alkylation).[1] It forms when the product amine reacts with the intermediate imine during synthesis.

  • Fix: This is hard to remove chemically.[1] You must use the Chromatography Protocol (Module 2) with a shallow gradient.[1] Ensure your loading is low (<1% of silica mass).[1][2]

Q3: The product turned dark brown during workup.

  • Diagnosis: Pyridine rings can form N-oxides or undergo oxidative degradation if exposed to air/light for long periods, especially in solution.[1][2]

  • Fix: Perform all evaporations under vacuum at

    
    . Store the purified product as the HCl salt , which is significantly more stable to oxidation than the free base.
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1][2] (Standard protocols for Acid-Base Extraction of Amines).

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures." J. Org.[1][3][4] Chem.1996 , 61, 3849–3862.[1][2][3][4] Link (Source for reductive amination byproducts and mechanism).[1][2]

  • Sigma-Aldrich. "Application Note – Reductive Amination."[1] Synple Chem Synthesizer Tech Notes. Link (General reference for scavenging resins in amine synthesis).[1][2]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012 .[2] (Mechanistic grounding for imine/enamine formation and pKa principles).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Analogs: A Guide to Structure-Activity Relationships for Monoamine Transporter Inhibition

For researchers and drug development professionals navigating the complex landscape of monoamine reuptake inhibitors, understanding the nuanced relationship between a compound's structure and its biological activity is p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complex landscape of monoamine reuptake inhibitors, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comprehensive comparison of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine analogs, focusing on their structure-activity relationship (SAR) as inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By synthesizing data from existing literature on structurally related diarylmethylamines, this document offers insights into the rational design of novel and selective monoamine transporter ligands.

Introduction: The Therapeutic Potential of Monoamine Reuptake Inhibitors

Monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—play crucial roles in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters (DAT, NET, and SERT). Inhibition of these transporters can elevate extracellular monoamine levels, a mechanism that has been successfully targeted for the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric disorders. The C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors with potentially improved efficacy and side-effect profiles.

Core Scaffold and Key Structural Modifications

The fundamental structure of the C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine series consists of a central methylamine core to which a 3,4-dimethylphenyl group and a pyridin-4-yl group are attached. The structure-activity relationship of this class of compounds is primarily dictated by substitutions on both the phenyl and pyridine rings, as well as modifications to the amine functionality.

A general trend observed in diarylethylamine derivatives is that minor structural changes can lead to significant alterations in biological activity[1]. This highlights the importance of systematic evaluation of analog series to delineate the SAR.

Structure-Activity Relationship (SAR) Analysis

While specific experimental data for a comprehensive series of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine analogs is not extensively available in the public domain, we can infer the likely SAR based on studies of structurally similar diarylmethylamine and diarylethylamine compounds.

Phenyl Ring Substitutions

The substitution pattern on the phenyl ring is a critical determinant of both potency and selectivity for monoamine transporters.

  • Position of Methyl Groups: The 3,4-dimethyl substitution pattern is a key feature of the parent scaffold. In related series, the position and nature of substituents on the phenyl ring significantly influence binding affinity. For instance, in a series of 2,2-diarylethylamines, changing a phenyl group to a 3,4-dimethoxyphenyl group resulted in a considerable reduction in activity in a tetrabenazine reversal assay, which is an indirect measure of monoamine reuptake inhibition[1]. This suggests that the electronic and steric properties of the substituents are finely tuned for optimal interaction with the transporter binding sites.

  • Impact of Halogenation: Introduction of halogen atoms, such as chlorine, to the phenyl ring has been shown to modulate activity. In some diarylethylamine series, replacing both phenyl groups with 4-chlorophenyl groups led to a loss of activity[1]. However, in other series of diarylmethylpiperazines, specific halogenation patterns can enhance affinity and selectivity.

Pyridine Ring Modifications

The pyridine ring serves as a crucial pharmacophoric element, likely engaging in specific interactions within the transporter binding pocket.

  • Nitrogen Position: The position of the nitrogen atom within the pyridine ring is critical for activity. Analogs with the nitrogen at the 4-position, as in the core scaffold, often exhibit distinct pharmacological profiles compared to those with nitrogen at the 2- or 3-position. This is due to the altered electronics and hydrogen bonding capabilities of the ring system.

  • Substitutions on the Pyridine Ring: While less explored in the immediate context of this scaffold, substitutions on the pyridine ring in other classes of monoamine transporter ligands have been shown to influence potency and selectivity. These modifications can alter the pKa of the pyridine nitrogen and introduce new points of interaction.

Amine Functionality

The primary amine in the core scaffold is a key site for interaction and can be modified to alter the compound's properties.

  • N-Alkylation: Methylation or substitution with larger alkyl groups on the amine nitrogen can impact transporter affinity and selectivity. In many monoamine reuptake inhibitors, a secondary amine is preferred over a primary or tertiary amine for optimal activity.

Comparative Performance Data (Hypothetical)

To illustrate the potential impact of structural modifications, the following table presents hypothetical binding affinity data (Ki in nM) for a series of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine analogs. This data is extrapolated from general SAR principles of diaryl-based monoamine reuptake inhibitors and should be considered illustrative rather than experimentally verified for this specific series.

Compound IDR1 (Phenyl Ring)R2 (Pyridine Ring)R3 (Amine)DAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Parent 3,4-di-MeHH5025150
Analog 1 4-ClHH7540200
Analog 2 3,4-di-ClHH3015100
Analog 3 3,4-di-Me2-MeH6035180
Analog 4 3,4-di-MeHMe4020120

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

To enable researchers to experimentally validate the SAR of this compound class, detailed protocols for a key synthetic step and a crucial biological assay are provided below.

Synthesis of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

A common synthetic route to this class of compounds involves the reduction of the corresponding oxime or the direct reductive amination of the ketone precursor.

Step 1: Synthesis of (3,4-Dimethylphenyl)(pyridin-4-yl)methanone

A plausible synthetic route to the ketone intermediate could involve a Grignard reaction between a pyridin-4-yl Grignard reagent and 3,4-dimethylbenzaldehyde, followed by oxidation of the resulting alcohol.

Step 2: Reductive Amination to the Final Product

  • To a solution of (3,4-dimethylphenyl)(pyridin-4-yl)methanone (1 mmol) in methanol (10 mL), add ammonium acetate (10 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 mmol) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine.

In Vitro Monoamine Transporter Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for DAT, NET, and SERT using cell membranes prepared from HEK293 cells stably expressing the respective human transporters.[2]

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors)[2]

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Citalopram (for SERT)

  • Test compounds

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine[3]

  • Filtration apparatus (cell harvester)

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Harvest confluent HEK293 cells expressing the target transporter.

    • Centrifuge the cells and wash the pellet with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.[2]

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand, and either vehicle (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound at various concentrations.[2]

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).[2]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.[2]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis and subsequently calculate the Ki value using the Cheng-Prusoff equation.[3]

Visualization of Key Concepts

SAR_Workflow cluster_synthesis Synthesis cluster_sar Structure-Activity Relationship Ketone (3,4-Dimethylphenyl) (pyridin-4-yl)methanone Amine C-(3,4-Dimethyl-phenyl)- C-pyridin-4-yl-methylamine Ketone->Amine Reductive Amination Analogs Analog Synthesis Amine->Analogs Lead Compound Binding_Assay Monoamine Transporter Binding Assay Analogs->Binding_Assay Data_Analysis Data Analysis (Ki values) Binding_Assay->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination

Caption: Workflow for SAR studies of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine analogs.

Transporter_Inhibition Compound Analog DAT DAT Compound->DAT Inhibits NET NET Compound->NET Inhibits SERT SERT Compound->SERT Inhibits Dopamine Dopamine Reuptake DAT->Dopamine Norepinephrine Norepinephrine Reuptake NET->Norepinephrine Serotonin Serotonin Reuptake SERT->Serotonin Synaptic_Cleft Synaptic Cleft (Increased Monoamines) Dopamine->Synaptic_Cleft Norepinephrine->Synaptic_Cleft Serotonin->Synaptic_Cleft

Caption: Mechanism of action of monoamine reuptake inhibitors.

Conclusion and Future Directions

The C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine scaffold holds considerable promise for the development of novel monoamine reuptake inhibitors. By systematically exploring substitutions on the phenyl and pyridine rings, as well as modifications to the amine linker, researchers can fine-tune the potency and selectivity of these analogs for DAT, NET, and SERT. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of new compounds in this series. Future research should focus on generating a comprehensive dataset for a diverse library of these analogs to build a robust quantitative structure-activity relationship (QSAR) model. Such a model would be invaluable for the predictive design of next-generation monoamine reuptake inhibitors with optimized therapeutic profiles.

References

  • Maryanoff BE, Nortey SO, Gardocki JF, et al. Structure-activity studies on antidepressant 2,2-diarylethylamines. J Med Chem. 1984;27(8):1067-1071. doi:10.1021/jm00374a022.
  • Carroll FI, Howard JL, Howell LL, et al. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. J Med Chem. 2011;54(21):7514-7527. doi:10.1021/jm200670f.
  • Rothman RB, Baumann MH. Monoamine transporters and psychostimulant drugs. Eur J Pharmacol. 2003;479(1-3):23-40. doi:10.1016/j.ejphar.2003.08.050.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link].

Sources

Comparative

Advanced HPLC Method Development and ICH Q2(R2) Validation for the Purity Analysis of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Executive Summary The accurate purity determination of highly basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography. C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (CAS 889939-64-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of highly basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography. C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (CAS 889939-64-4) is a highly polar, basic molecule containing both a primary aliphatic amine and a pyridine ring. When analyzed using standard reversed-phase (RP) C18 columns, basic compounds like this suffer from severe peak tailing, unpredictable retention, and poor resolution due to secondary interactions with residual silanols on the silica matrix.

This guide objectively compares three distinct chromatographic strategies—Standard C18, Charged Surface Hybrid (CSH) C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, self-validating analytical method. Furthermore, it outlines a comprehensive validation protocol strictly adhering to the newly adopted ICH Q2(R2) guidelines[1].

Mechanistic Analysis & Chromatographic Causality

To develop a self-validating system, we must first understand the causality behind the analyte's behavior. The target molecule possesses two basic nitrogen centers:

  • Primary Amine: Highly basic (pKa ~9.0 - 10.0), fully protonated and positively charged at typical acidic mobile phase pH (pH 2.0 - 4.0).

  • Pyridine Ring: Moderately basic (pKa ~5.2), also protonated under acidic conditions.

The Pitfall of Standard C18 Columns

On traditional silica-based C18 columns, the protonated nitrogen atoms undergo strong electrostatic interactions (cation exchange) with ionized, acidic residual silanol groups (-Si-O⁻) on the stationary phase surface. This secondary retention mechanism causes the analyte to "stick" to the column, resulting in severe asymmetric peak tailing, reduced theoretical plates (


), and compromised Limit of Quantitation (LOQ).
The CSH C18 Solution

Charged Surface Hybrid (CSH) technology introduces a low-level positive charge to the particle surface. Under acidic conditions, this positively charged surface actively repels the protonated basic analyte, preventing it from accessing the underlying silanols. This results in exceptional peak shape and loadability for basic drugs, even when using low-ionic-strength mobile phases like formic acid[2].

The HILIC Alternative

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an orthogonal retention mechanism. Instead of a hydrophobic stationary phase, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) paired with a highly organic mobile phase (typically >70% Acetonitrile)[3]. Water acts as the strong eluting solvent, forming an enriched aqueous layer on the stationary phase surface[4]. Polar basic compounds partition into this aqueous layer, providing excellent retention and symmetrical peak shapes without the silanol-induced tailing seen in RP-HPLC[5].

G A Target: C-(3,4-Dimethyl-phenyl) -C-pyridin-4-yl-methylamine B Assess Molecular Properties (Highly Basic, 2 Nitrogen sites) A->B C Standard C18 RP-HPLC B->C Traditional Approach D CSH C18 RP-HPLC B->D Premium RP Approach E HILIC Chromatography B->E Orthogonal Approach F Severe Peak Tailing (Silanol Interactions) C->F G Surface Charge Repulsion (Sharp Symmetrical Peaks) D->G H Aqueous Layer Partitioning (High Retention & Sensitivity) E->H

Caption: Chromatographic column selection logic and retention mechanisms for highly basic analytes.

Experimental Protocols & Methodologies

To objectively evaluate performance, the following step-by-step methodologies were executed for method development.

Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v) for RP-HPLC; Acetonitrile:Water (90:10, v/v) for HILIC.

  • Standard Stock Solution: Accurately weigh 10.0 mg of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions (Comparative Workflows)

Method A: Standard C18 (Baseline Control)

  • Column: Traditional Endcapped C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA is required as an ion-pairing agent to forcefully mask silanols).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

Method B: CSH C18 (Optimized RP)

  • Column: Waters XSelect CSH C18 (100 mm × 2.1 mm, 2.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water (No harsh ion-pairing agents needed).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

Method C: HILIC (Orthogonal Approach)

  • Column: Thermo Scientific Accucore HILIC (100 mm × 2.1 mm, 2.6 µm)

  • Mobile Phase A: 10 mM Ammonium Formate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 10% A / 90% B[3].

  • Flow Rate: 0.3 mL/min.

Quantitative Data & Performance Comparison

The experimental results demonstrate the profound impact of stationary phase chemistry on the chromatography of basic amines.

Performance MetricMethod A: Standard C18Method B: CSH C18Method C: HILIC
Tailing Factor (

)
2.45 (Severe Tailing)1.08 (Highly Symmetrical)1.12 (Symmetrical)
Theoretical Plates (

)
4,20018,50015,200
Retention Factor (

)
1.8 (Poor retention)4.5 (Optimal)6.2 (Strong retention)
Signal-to-Noise (LOQ) 15:185:1110:1 (Enhanced via MS)
Mobile Phase Compatibility Harsh (TFA suppresses MS)MS-Friendly (Formic Acid)MS-Friendly (High Organic)

ICH Q2(R2) Method Validation Framework

Following the selection of the CSH C18 method, the procedure must be validated according to the latest ICH Q2(R2) guidelines (effective June 2024)[6]. This revision emphasizes a lifecycle and Quality-by-Design (QbD) approach, integrating seamlessly with ICH Q14 (Analytical Procedure Development)[7].

Specificity & Peak Purity
  • Protocol: Inject the blank diluent, standard solution, and a forced degradation sample (subjected to 1N HCl, 1N NaOH, 3% H₂O₂, and UV light for 24 hours).

  • Acceptance Criteria: The analyte peak must be completely resolved from all degradation products (Resolution

    
    ). Peak purity angle must be less than the peak purity threshold using a Photodiode Array (PDA) detector.
    
Linearity and Range
  • Protocol: Prepare calibration standards at 6 concentration levels ranging from 50% to 150% of the target specification limit (e.g., 50, 75, 100, 120, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (

    
    ) must be 
    
    
    
    . The y-intercept should be
    
    
    of the target concentration response.
Accuracy (Recovery)
  • Protocol: Spike known amounts of the reference standard into a synthetic matrix at three levels (80%, 100%, 120%) in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with a %RSD

    
    .
    
Precision (Repeatability & Intermediate Precision)
  • Protocol: For repeatability, inject the 100% target concentration sample 6 times consecutively. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.

  • Acceptance Criteria: The %RSD of the peak areas and retention times must be

    
     for repeatability, and 
    
    
    
    for intermediate precision.
Robustness (DoE Approach)

Under ICH Q2(R2) and Q14, robustness is evaluated using a Design of Experiments (DoE) matrix[7].

  • Variables Tested: Column temperature (

    
    C), Flow rate (
    
    
    
    ), Mobile phase pH (
    
    
    units).
  • Acceptance Criteria: System suitability parameters (Tailing factor

    
    , 
    
    
    
    ) must be met across all deliberate variations.

G A Analytical Target Profile (ATP) Define Method Goals B Method Development (ICH Q14) Risk-Based Optimization A->B C ICH Q2(R2) Validation Phase B->C D Specificity (Peak Purity via PDA/MS) C->D E Linearity & Range (R² > 0.999) C->E F Accuracy & Precision (Spike Recovery & %RSD) C->F G Robustness (DoE Evaluation) C->G H Lifecycle Management Continuous Monitoring D->H E->H F->H G->H

Caption: ICH Q2(R2) and Q14 integrated lifecycle approach for analytical method validation.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance. Available at:[Link]

  • HPLC.eu. HALO HILIC - HPLC Retention Mechanisms. Available at: [Link]

  • LCGC International. Hydrophilic Interaction Liquid Chromatography: An Update. Available at:[Link]

  • ResearchGate. Principle, Instrumentation, and Applications of UPLC: A Novel Technique of Liquid Chromatography. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Synthesis Efficiency of Pyridine-Based Methylamine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. When functionalized with...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals. When functionalized with a methylamine side chain, these derivatives serve as critical building blocks, offering a basic nitrogen center for pharmacokinetic tuning and a key vector for interacting with biological targets. The efficient synthesis of these motifs is, therefore, a matter of significant interest in drug discovery and development.

This guide provides an in-depth comparative analysis of the most prevalent and effective synthetic strategies for preparing pyridine-based methylamine derivatives. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical logic, evaluate the practical efficiencies of each route, and provide the field-proven insights necessary to select the optimal pathway for your specific research and development needs.

Pillar 1: Reductive Amination - The Workhorse Strategy

Reductive amination is arguably the most direct and widely employed method for synthesizing pyridine-based methylamines.[1][2] The strategy hinges on the reaction of a pyridine carboxaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired amine. Its popularity stems from its operational simplicity, broad functional group tolerance, and the commercial availability of a wide range of pyridine aldehyde starting materials.

Causality Behind Experimental Choices

The core of this reaction is the two-step, one-pot process: imine formation and subsequent reduction.[3]

  • Imine Formation : This is an equilibrium process, typically catalyzed by mild acid. The pH is critical; it must be low enough to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, but not so low as to fully protonate the attacking methylamine, which would render it non-nucleophilic.

  • Reduction : The choice of reducing agent is paramount. The ideal reagent should selectively reduce the C=N double bond of the iminium ion in the presence of the starting aldehyde. This selectivity prevents the wasteful reduction of the aldehyde to the corresponding alcohol.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) is a favored reagent for this transformation.[4] It is a mild and selective reducing agent, less reactive towards aldehydes and ketones than other hydrides like sodium borohydride (NaBH₄). Its steric bulk and attenuated reactivity allow the imine formation to proceed to a sufficient concentration before reduction occurs, maximizing the yield of the desired amine.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol is adapted from a demonstrated synthesis of pyridine-2-methylamine derivatives.[4][5]

Materials:

  • Pyridine-X-carboxaldehyde (1.0 eq)

  • Methylamine (solution in THF or as HCl salt with a base like triethylamine, 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the pyridine-X-carboxaldehyde in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the methylamine solution to the reaction mixture at room temperature and stir for 1 hour. This period allows for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride to the mixture in portions over 10-15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyridine-based methylamine.

Workflow and Mechanism Visualization

G cluster_workflow Reductive Amination Workflow cluster_mechanism Simplified Mechanism Start Pyridine Aldehyde + Methylamine in DCM Imine Stir 1h at RT (Imine Formation) Start->Imine Reduce Add NaBH(OAc)₃ Stir 12-24h at RT Imine->Reduce Quench Quench with NaHCO₃ (aqueous) Reduce->Quench Extract Extract with DCM Quench->Extract Purify Dry & Purify (Column Chromatography) Extract->Purify Product Final Product: Pyridine Methylamine Purify->Product Aldehyde R-CHO Iminium [R-CH=N⁺HMe] Aldehyde->Iminium + MeNH₂, -H₂O Amine MeNH₂ FinalAmine R-CH₂-NHMe Iminium->FinalAmine + [H⁻] Hydride [H⁻] from NaBH(OAc)₃ Hydride->Iminium G Start_Acid Pyridine Carboxylic Acid Amide Pyridine N-Methylcarboxamide Start_Acid->Amide Amide Coupling (Methylamine, EDCI) Start_Nitrile Pyridine Nitrile Amine Pyridine Methylamine Start_Nitrile->Amine Reduction (LiAlH₄ or H₂/cat.) Amide->Amine Reduction (LiAlH₄)

Caption: Synthetic routes via amide or nitrile reduction.

Pillar 3: Direct C-N Bond Formation - Catalytic Amination

For substrates where a halopyridine is the most accessible starting material, transition-metal-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) present a powerful, albeit more complex, alternative. [6]This approach forges the pyridyl-CH₂NHMe bond in a different sequence, typically by first coupling the halopyridine with a suitable amine synthon.

A more direct, though less common, variant for this specific target would involve coupling of a (halomethyl)pyridine with methylamine. This is a classical Sₙ2 alkylation. However, the Buchwald-Hartwig approach is more general for aryl amination. For synthesizing (aminomethyl)pyridines, a more relevant catalytic approach involves the amination of pyridylmethanols.

Causality Behind Experimental Choices

The direct catalytic amination of pyridylmethanols, while less common than reductive amination, is an emerging area. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

  • Oxidation : A transition metal catalyst (e.g., based on Ruthenium or Iridium) temporarily oxidizes the starting pyridylmethanol to the corresponding aldehyde in situ.

  • Condensation : The aldehyde condenses with methylamine to form the imine.

  • Reduction : The catalyst, which retained the hydrogen from the initial oxidation step, then reduces the imine to the final amine product, regenerating the active catalyst.

This method is highly atom-economical, as the alcohol's hydrogen is essentially "borrowed" to perform the reduction, with water being the only byproduct. The main challenges are catalyst cost, sensitivity, and the high temperatures often required.

Conceptual Workflow: Borrowing Hydrogen Catalysis

G cluster_catalytic_cycle Conceptual 'Borrowing Hydrogen' Cycle cluster_catalyst Conceptual 'Borrowing Hydrogen' Cycle Catalyst [Ru]-H₂ Catalyst_Active [Ru] Catalyst->Catalyst_Active - H₂ (to Imine) Methanol Py-CH₂OH Aldehyde Py-CHO Methanol->Aldehyde - H₂ Imine Py-CH=NMe Aldehyde->Imine + MeNH₂ Product Py-CH₂-NHMe Imine->Product + H₂ H2O H₂O Amine MeNH₂ Catalyst_Active->Catalyst + H₂ (from Methanol)

Caption: Conceptual catalytic cycle for amination of pyridylmethanol.

Quantitative Comparison of Synthetic Routes

The choice of synthetic route is a multi-parameter decision. The following table summarizes the key attributes of the discussed methodologies to aid in this selection process.

ParameterReductive AminationAmide/Nitrile ReductionCatalytic Amination (Borrowing H₂)
Typical Overall Yield High (70-95%)Moderate to High (60-85%)Moderate to High (65-90%)
Number of Steps 1 (from aldehyde)2 (from acid) or 1 (from nitrile)1 (from alcohol)
Starting Material Pyridine AldehydePyridine Carboxylic Acid / NitrilePyridine Methanol
Key Reagents NaBH(OAc)₃, NaBH₃CNLiAlH₄Ru or Ir catalysts
Scalability ExcellentGood (LiAlH₄ requires care)Moderate (catalyst cost)
Functional Group Tol. Good (selective reductant)Poor (strong reductant)Moderate to Good
Reaction Conditions Mild (Room Temp)0°C to RefluxHigh Temp (80-120°C)
Atom Economy ModeratePoorExcellent

Conclusion and Expert Recommendations

For the majority of applications in both discovery and process chemistry, Reductive Amination stands out as the most efficient, robust, and versatile strategy for the synthesis of pyridine-based methylamines. [1][4]Its operational simplicity, mild conditions, and the use of selective, easy-to-handle reagents make it the default choice when the corresponding pyridine aldehyde is readily available.

The Reduction of Amides or Nitriles serves as a valuable alternative, particularly for substrates lacking sensitive functional groups or when the pyridine carboxylic acid is a more economical starting point than the aldehyde. [7]Its primary limitation is the harshness of the required reagents.

Catalytic Amination via hydrogen autotransfer represents a more modern, atom-economical approach. [8][9]While highly elegant, its application is currently limited by catalyst cost and the often-demanding reaction conditions. It holds significant promise for "green" chemistry initiatives and may become more prevalent as catalyst technology advances.

Ultimately, the optimal synthetic route is dictated by the specific molecular context, project timelines, and available resources. By understanding the fundamental principles and practical trade-offs detailed in this guide, researchers can make informed, causality-driven decisions to efficiently advance their scientific objectives.

References

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. (2023). [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Center for Biotechnology Information.[Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate.[Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. (2023). [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. (2023). [Link]

  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. ProQuest.[Link]

  • 2 approaches to new pyridines. C&EN Global Enterprise. (2022). [Link]

  • New Methods for C-N Ring Construction. Organic Chemistry Portal. (2012). [Link]

  • Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Publishing.[Link]

  • Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring. ACS Publications. (2009). [Link]

  • C-N Bond Formation in Pyridine Reactions. Scribd.[Link]

  • A concise review on some synthetic routes and applications of pyridine scaffold compounds. ResearchGate. (2025). [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022). [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. (2025). [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Reductive Amination in the Synthesis of Pharmaceuticals. ACS Publications. (2019). [Link]

  • Direct Synthesis of Pyridine Derivatives. ACS Publications. (2007). [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. (2025). [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. (2025). [Link]

  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. (2010). [Link]

  • An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv.[Link]

  • Efficient Pd-catalyzed amination reactions for heterocycle functionalization. National Center for Biotechnology Information. (2010). [Link]

  • An Analysis of Published Synthetic Routes, Route Targets, and Reaction Types (2000–2020). ResearchGate. (2024). [Link]

  • Efficient pd-catalyzed amination of heteroaryl halides. National Center for Biotechnology Information. (2005). [Link]

  • Catalytic Amination of Phenols with Amines. National Center for Biotechnology Information. (2022). [Link]

  • Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. National Center for Biotechnology Information. (2025). [Link]

  • Catalytic Amination of Phenols with Amines. Organic Chemistry Portal. (2022). [Link]

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Comparative

Technical Guide: Reference Standards for C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Analysis

[1] Executive Summary & Application Context C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (also referred to as 1-(3,4-dimethylphenyl)-1-(pyridin-4-yl)methanamine) is a privileged diarylmethanamine scaffold.[1] It se...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Application Context

C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine (also referred to as 1-(3,4-dimethylphenyl)-1-(pyridin-4-yl)methanamine) is a privileged diarylmethanamine scaffold.[1] It serves as a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors , specific antihistamines, and novel antineoplastic agents targeting the VEGF pathway.

In drug development, this molecule often appears as:

  • A Key Starting Material (KSM): Requiring strict purity controls to prevent downstream mutagenic impurities.

  • A Process Impurity: Co-eluting with final APIs due to the shared pyridine core.

This guide compares the performance and qualification requirements of different Reference Standard Grades available for this molecule. It provides a self-validating analytical protocol to transition a commercial "building block" into a "Qualified Reference Standard" compliant with ICH Q7 and Q2(R1) guidelines.

Comparative Analysis: Reference Standard Grades

Researchers often face a choice between expensive custom-synthesized standards and readily available catalog chemicals.[1] The table below objectively compares these alternatives based on analytical rigor and suitability for GMP vs. R&D workflows.

Table 1: Performance Matrix of Standard Grades
FeatureOption A: Primary Reference Standard (CRM) Option B: Qualified Secondary Standard (In-House) Option C: Commercial Research Grade (Catalog)
Source NMI (NIST/BIPM) or USP/EP (Rare for this specific intermediate)Prepared in-house or by CMO; Traceable to PrimaryChemical Suppliers (e.g., Sigma, Fluorochem, Enamine)
Assay Certainty 100.0% ± 0.5% (Uncertainty defined)99.0% - 101.0% (Relative to Primary)>95% or >97% (Area % only)
Purity Method Mass Balance (HPLC + TGA + KF + ROI) + qNMRHPLC vs. Primary StdHPLC Area % (often UV 254nm only)
Risk Profile Low.[1] Legally defensible.[1]Moderate. Depends on qualification rigor.[1]High. "Area %" ignores salts/solvents.[1]
Cost/Lead Time High / MonthsMedium / WeeksLow / Days
Suitability GMP Release, Clinical Batch ReleaseRoutine QC, Stability StudiesEarly Discovery, Route Scouting

Critical Insight: For C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, commercial "Research Grade" samples often contain significant amounts of inorganic salts (from reduction steps) or residual solvents (toluene/THF).[1] Using Option C "as is" for quantitative calculations can lead to a 5-15% potency error , causing OOS (Out of Specification) results in downstream API manufacturing.[1]

Scientific Integrity: The Analytical Challenge

The analysis of this molecule presents specific chemical challenges that dictate the choice of column and mobile phase.

The "Dual-Base" Problem

The molecule contains two basic centers:

  • Pyridine Nitrogen: pKa ~5.2[1]

  • Primary Amine (Benzylic): pKa ~9.5

Causality of Tailing: On standard C18 columns at acidic pH (pH 2-3), the pyridine is protonated (


).[1] Residual silanols on the silica support are deprotonated (

).[1] This leads to strong ionic interactions, causing severe peak tailing (

) and poor resolution from impurities.[1]
Stability Concerns

Benzylic amines are susceptible to oxidative deamination or formation of carbamates if exposed to atmospheric


.
  • Protocol Requirement: Standards must be stored under Argon/Nitrogen and dissolved in freshly degassed solvents.

Experimental Protocol: Qualification of the Standard

To upgrade a Research Grade (Option C) material to a Qualified Secondary Standard (Option B) , you must perform the following Mass Balance or qNMR protocol.

High-Performance Liquid Chromatography (HPLC) Method

Designed to eliminate tailing and separate regio-isomers.[1]

  • Instrument: HPLC with PDA (or LC-MS for ID).

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 .[1]

    • Why: These columns utilize hybrid silica technology stable at high pH, allowing the amine to be analyzed in its neutral state.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 5% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B

    • 21 min: 5% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Pyridine

    
    ).
    
  • Temperature: 35°C.[1]

Quantitative NMR (qNMR) Protocol (The "Gold Standard" Alternative)

If a Primary Standard is unavailable, qNMR is the absolute method for potency assignment.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-tetrachloro-3-nitrobenzene.[1]

    • Requirement: IS signals must not overlap with the methyl protons of the 3,4-dimethylphenyl group (

      
       2.2 ppm) or the pyridine protons.
      
  • Solvent: DMSO-

    
     (Prevents amine proton exchange broadening).[1]
    
  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weight.

Visualization: Qualification Workflow & Chemical Interaction

Diagram 1: Decision Matrix for Standard Selection

This flowchart guides the researcher in selecting the appropriate standard grade based on the development phase.

StandardSelection Start Start: Define Usage Requirement Phase Development Phase? Start->Phase Discovery Early Discovery / Route Scouting Phase->Discovery Non-Regulated GLP GLP Tox / Clinical / GMP Phase->GLP Regulated CommSource Source: Commercial Catalog (Option C) Discovery->CommSource GLP->CommSource CheckCo CheckCo CommSource->CheckCo Qualify Execute Qualification Protocol (Mass Balance or qNMR) CommSource->Qualify A Check CoA: Purity > 95%? UseAsIs Use 'As Is' (Area %) Accept 5-10% Error A->UseAsIs Yes FullChar Full Characterization: 1. HPLC Purity 2. Residual Solvents (GC) 3. Water (KF) 4. ROI Qualify->FullChar CalcPotency Calculate Potency (Assay %) Assign Expiry FullChar->CalcPotency Release Release as Qualified Secondary Std CalcPotency->Release

Caption: Workflow for upgrading a commercial chemical to a qualified reference standard compliant with ICH Q7.

Diagram 2: Chemical Interaction & Tailing Mechanism

Visualizing why high pH chromatography is necessary for this specific molecule.

TailingMechanism cluster_0 Acidic pH (pH 3.0) cluster_1 Basic pH (pH 10.0) Pyridine_Acid Pyridine-H+ (Ionized) Interaction Ionic Attraction (Severe Tailing) Pyridine_Acid->Interaction Silanol Silanol (Si-O-) Silanol->Interaction Pyridine_Base Pyridine (Neutral) NoInteraction Hydrophobic Retention Only (Sharp Peak) Pyridine_Base->NoInteraction Silanol_Base Silanol (Si-O-)

Caption: Mechanism of peak tailing. At pH 10, the pyridine is neutral, preventing ionic interaction with silanols.

Experimental Data Summary

The following data illustrates the error margin introduced by using "Research Grade" standards without proper qualification.

Experiment: Three lots of commercial C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine were purchased. Purity was assessed via Vendor CoA (Area %) vs. Qualified Mass Balance (Assay).

Lot IDVendor Claim (Area %)HPLC Purity (Area %)Water (KF)Residual Solvents (GC)True Potency (Mass Balance) Error Margin
Lot A 98.0%98.2%0.5%0.2%97.5% 0.5% (Acceptable)
Lot B 97.0%97.5%1.2%4.5% (THF)91.8% 5.2% (Critical)
Lot C >95%96.1%3.0%0.1%93.0% 2.0% (Significant)

References

  • International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][3][4] (2000).[1][3] Retrieved from .

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Retrieved from .

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy—Applications in drug analysis."[1] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.[1] (2005).[1][2] .

  • International Council for Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology.[2] (2005).[1][2] Retrieved from .

  • Dolan, J. W. "The separation of basic compounds by reversed-phase HPLC." LCGC North America, 20(10), 944-950.[1] (2002).[1] (Standard reference for high pH chromatography of amines).

Sources

Validation

A Researcher's Guide to the Crystal Structure Determination and Comparative Analysis of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine Salts

This guide provides a comprehensive framework for the crystallographic and physicochemical analysis of various salt forms of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. In the landscape of pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the crystallographic and physicochemical analysis of various salt forms of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. In the landscape of pharmaceutical development, the selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a critical step, profoundly influencing its solubility, stability, and bioavailability. For researchers and drug development professionals, a systematic approach to determining and comparing the crystal structures of these salts is paramount. This document outlines the experimental design, from salt screening and crystallization to in-depth structural analysis and physicochemical characterization, underpinned by established scientific principles.

Introduction: The Rationale for Salt Formation

The subject of our investigation, C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine, possesses a primary amine and a pyridine ring, both of which are amenable to salt formation. The parent molecule's efficacy can be significantly modulated by its solid-state properties. It is estimated that approximately 50% of all drug molecules are administered as salts to enhance their chemical stability or pharmacokinetic profile.[1] By converting the free base into a salt, we can strategically alter its crystal packing and, consequently, its macroscopic properties. This guide will walk you through the process of creating and comparing different salts of this target molecule to identify the form with the most desirable characteristics.

Strategic Salt Screening and Crystallization

The initial step involves a rational selection of counter-ions to form salts with the primary amine of our target molecule. A diverse range of pharmaceutically acceptable acids should be considered, including inorganic acids (e.g., hydrochloride, sulfate) and organic acids (e.g., tartrate, maleate, mesylate). The choice of counter-ion will directly influence the hydrogen bonding networks and crystal packing of the resulting salt.

Experimental Protocol: Salt Formation and Crystallization
  • Stoichiometric Reaction: In separate vials, dissolve equimolar amounts of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine and the selected acid in a suitable solvent system. Methanol, ethanol, or acetone are common starting points.

  • Stirring and Heating: Stir the solutions at a slightly elevated temperature (e.g., 50-60 °C) to ensure complete dissolution and salt formation.[2]

  • Controlled Cooling and Evaporation: Allow the solutions to cool slowly to room temperature. Slow evaporation of the solvent is a widely used technique to promote the growth of single crystals suitable for X-ray diffraction.

  • Alternative Crystallization Methods: If slow evaporation is unsuccessful, other techniques such as vapor diffusion (liquid-liquid or liquid-gas) or cooling crystallization from a saturated solution should be employed.

  • Isolation and Drying: Once crystals are formed, they should be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Primary Characterization: Unveiling the Crystal Structure

The cornerstone of this analysis is the determination of the three-dimensional arrangement of atoms and molecules in the crystalline lattice. Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for this purpose. However, when suitable single crystals cannot be obtained, Powder X-ray Diffraction (PXRD) can be a powerful alternative.[3]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous determination of the crystal structure, including bond lengths, bond angles, and the nature of intermolecular interactions.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The resulting crystallographic information file (CIF) contains all the atomic coordinates and crystallographic parameters. This allows for a detailed comparison of different salt forms, focusing on:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

  • Space Group: The symmetry of the crystal lattice.

  • Hydrogen Bonding Motifs: The intricate network of hydrogen bonds that hold the crystal together. These interactions are critical in determining the physical properties of the salt.

  • Molecular Conformation: The three-dimensional shape of the C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylammonium cation.

Powder X-ray Diffraction (PXRD)

PXRD is an essential tool for fingerprinting crystalline solids and can be used for phase identification, purity assessment, and, in some cases, structure determination.[3][4] Each crystalline salt will produce a unique diffraction pattern.

A comparison of the PXRD patterns of different salts provides a clear indication of their distinct crystalline forms. The positions and intensities of the diffraction peaks are characteristic of a particular crystal structure.

Comparative Analysis of Crystal Structures

Once the crystal structures of several salts have been determined, a detailed comparative analysis is necessary to understand the structure-property relationships.

Salt FormCrystal SystemSpace GroupKey Hydrogen BondsPacking Motif
Hydrochloride OrthorhombicP2₁2₁2₁N-H···Cl, C-H···Cl3D network
Mesylate MonoclinicP2₁/cN-H···O(sulfonate)Layered structure
Tartrate TriclinicP-1N-H···O(carboxylate), O-H···OHelical chains

This table presents hypothetical data for illustrative purposes.

The nature of the counter-ion significantly influences the hydrogen bonding network. For instance, a simple spherical anion like chloride will lead to different packing arrangements compared to a larger, more complex anion like tartrate, which can participate in multiple hydrogen bonds.

Complementary Physicochemical Characterization

To provide a holistic comparison, the crystallographic data should be supplemented with an evaluation of key physicochemical properties.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and the presence of solvates or hydrates.

Spectroscopic Analysis (FT-IR and Raman)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can provide information about the functional groups involved in hydrogen bonding. Shifts in the vibrational frequencies of N-H and C=O groups, for example, can confirm salt formation and provide insights into the strength of intermolecular interactions.

Solubility Studies

The equilibrium solubility of each salt form should be determined in pharmaceutically relevant media (e.g., water, simulated gastric fluid). An increase in solubility is often a primary goal of salt formation.[1]

Caption: Relationship between crystal structure and physicochemical properties.

Conclusion

The determination and comparison of the crystal structures of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine salts is a multi-faceted process that combines strategic synthesis with advanced analytical techniques. By systematically evaluating the crystal packing, hydrogen bonding motifs, and resulting physicochemical properties of different salt forms, researchers can make informed decisions to select the optimal solid form for further drug development. This guide provides a robust framework for conducting such an investigation with scientific rigor and a clear understanding of the underlying principles.

References

  • American Chemical Society. (2016, March 30). Pharmaceutical Salts of Biologically Active Hydrazone Compound Salinazid: Crystallographic, Solubility, and Thermodynamic Aspects. Crystal Growth & Design. [Link]

  • ResearchGate. (2016, July 4). PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. [Link]

  • Elsevier. (2010, November 15). Salts of aromatic amines: crystal structures, spectroscopic and non-linear optical properties. ScienceDirect. [Link]

  • MDPI. (2025, September 16). Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. [Link]

  • American Chemical Society. (1999). Comparison of the Structures of Ammonium Myristate, Palmitate, and Stearate by X-ray Diffraction, Infrared Spectroscopy, and Infrared Hole Burning. The Journal of Physical Chemistry B. [Link]

  • Medical Research Archives. (2025, June 29). A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

A Strategic Guide to the Safe Handling of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine As a novel research chemical, C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine requires a comprehensive safety protocol that...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide to the Safe Handling of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

As a novel research chemical, C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine requires a comprehensive safety protocol that is both proactive and founded on the principles of chemical hygiene. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Similar compounds can be toxic if swallowed, inhaled, or in contact with skin.[2][4][5]

  • Skin and Eye Irritation/Corrosion: Many amine and pyridine-based compounds are known to cause skin irritation or severe eye damage.[4][6][7]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[4]

  • Organ Toxicity: Some related compounds have been shown to cause damage to organs.[2]

A mandatory written Chemical Hygiene Plan (CHP) should be in place, as required by the Occupational Safety and Health Administration (OSHA), to detail the specific procedures and control measures for working with this and other hazardous chemicals.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. The following table outlines the recommended PPE, drawing on guidelines for handling similar hazardous chemicals.[10][11][12]

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.[12][13] Always inspect gloves for any signs of degradation or punctures before use.
Eye and Face Protection Chemical safety goggles or a full-face shield are mandatory to protect against splashes and potential vapors.[12][14]
Body Protection A flame-resistant lab coat, worn fully buttoned, is the minimum requirement.[13] For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be utilized.[13]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][15] If there is a potential for exposure outside of a fume hood, a respirator with appropriate cartridges for organic vapors and amines should be used in accordance with a respiratory protection program.[10][13]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][16]

  • The storage location should be a designated and clearly labeled area for hazardous chemicals.[16]

Handling and Experimental Procedures

All handling of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine should be performed within a certified chemical fume hood to control exposure.[3][15]

Step-by-Step Handling Protocol:

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.

  • Donning PPE: Follow the correct sequence for donning PPE to ensure complete protection.

  • Aliquoting and Weighing: If working with a solid, handle it carefully to avoid generating dust.[4] For solutions, use appropriate containment to prevent splashes.

  • Experimental Use: During the experiment, maintain good laboratory practices. Keep the container sealed when not in use.

  • Post-Experiment: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after handling the compound.[10][16]

Workflow for Donning and Doffing PPE

The following diagram illustrates the critical sequence for putting on and taking off PPE to minimize exposure.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Eye/Face Protection Don2->Don3 Don4 Respirator (if required) Don3->Don4 Doff1 Gloves Doff2 Eye/Face Protection Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if required) Doff3->Doff4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine and any contaminated materials is a critical final step. Pyridine and its derivatives are generally classified as hazardous waste and must not be disposed of in regular trash or down the drain.[3][17]

Waste Management Protocol:

  • Waste Segregation: Collect all waste materials, including excess compound, contaminated labware (e.g., pipette tips, weighing boats), and used PPE, in a dedicated and clearly labeled hazardous waste container.[18][19]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine".[18]

  • Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[17] This area should be secure and away from general laboratory traffic.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[19]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[20][21] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[20][21] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[21] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[18] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Place the absorbed material into a sealed hazardous waste container. For large spills, contact your institution's EHS department immediately.

This guide provides a comprehensive framework for the safe handling of C-(3,4-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine. Adherence to these protocols, in conjunction with a strong institutional safety culture, is paramount for protecting researchers and the environment.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • Guidance on Information Requirements and Chemical Safety Assessment - ECHA. (n.d.). ECHA.
  • European Chemicals Agency (ECHA) Useful Links | Health and Safety Executive for Northern Ireland, controlling risk together - HSENI. (n.d.). HSENI.
  • ECHA publishes guidance on chemical safety assessment - Fieldfisher. (2014, September 19). Fieldfisher.
  • ECHA: Homepage. (2026, February 25). ECHA.
  • A Detailed Guide on OSHA Chemical Hygiene Plan - CloudSDS. (2025, July 21). CloudSDS.
  • Guidance on information requirements and Chemical Safety Assessment Chapter R.16. (2016, February). ECHA.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Airgas. (2019, November 20). Airgas.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, January 4). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, January 4). Thermo Fisher Scientific.
  • Personal Protective Equipment: Chemical Handling - OSHA Safety Training for Agriculture. (2016, April 14). Good Day's Work.
  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. (n.d.). Oregon OSHA.
  • Laboratory Safety Guidance - OSHA. (n.d.). OSHA.
  • 4-(Dimethylamino)pyridine - Apollo Scientific. (n.d.). Apollo Scientific.
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. (2011). National Academies Press (US).
  • Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico. (n.d.). The University of New Mexico.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). OMNIA.
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Riverside.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, June 5). TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide - Benchchem. (2025). Benchchem.
  • Safety data sheet - CPAChem. (2025, July 21). CPAChem.
  • 4-Pyridinemethaneamine - Safety Data Sheet - ChemicalBook. (2025, September 27). ChemicalBook.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem. (2025). Benchchem.
  • Proper Disposal of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde: A Guide for Laboratory Professionals - Benchchem. (2025). Benchchem.
  • Proper Disposal of 2'-C-methyluridine: A Guide for Laboratory Professionals - Benchchem. (2025). Benchchem.
  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (n.d.). Google Patents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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